molecular formula C11H20O2 B1581015 cis-3-Hexenyl 3-methylbutanoate CAS No. 10032-11-8

cis-3-Hexenyl 3-methylbutanoate

Cat. No.: B1581015
CAS No.: 10032-11-8
M. Wt: 184.27 g/mol
InChI Key: AIQLNKITFBJPFO-AATRIKPKSA-N
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Description

3-hexenyl isovalerate is a fatty acid ester resulting from the formal condensation of the carboxy group of isovaleric acid with the hydroxy group of hex-3-en-1-ol. It has a role as a flavouring agent and a plant metabolite. It is a fatty acid ester and an olefinic compound. It is functionally related to an isovaleric acid and a hex-3-en-1-ol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10032-11-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-hex-3-enyl] 3-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5+

InChI Key

AIQLNKITFBJPFO-AATRIKPKSA-N

SMILES

CCC=CCCOC(=O)CC(C)C

Isomeric SMILES

CC/C=C/CCOC(=O)CC(C)C

Canonical SMILES

CCC=CCCOC(=O)CC(C)C

density

0.874-0.876

Other CAS No.

35154-45-1
10032-11-8

physical_description

colourless liquid/swet, apple-like odou

Pictograms

Flammable

solubility

soluble in alcohool, most fixed oils;  insolouble- wate

Origin of Product

United States

Foundational & Exploratory

molecular structure and physicochemical properties of cis-3-Hexenyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: cis-3-Hexenyl 3-Methylbutanoate Subtitle: Molecular Architecture, Physicochemical Profiling, and Biotransformation Kinetics for Pharmaceutical & Olfactory Applications.

Executive Summary

This compound (CAS: 35154-45-1), also known as cis-3-hexenyl isovalerate, is a lipophilic ester belonging to the Green Leaf Volatile (GLV) family.[1][2] While historically categorized as a high-impact flavorant (FEMA 3498), its molecular architecture—featuring a specific cis-unsaturated motif and a branched acyl chain—renders it a critical model compound for drug development.

This guide analyzes the molecule through a pharmaceutical lens, focusing on its utility as a lipophilic probe for mucosal absorption , a substrate for carboxylesterase activity assays , and a ligand for olfactory receptor de-orphanization .

Part 1: Molecular Architecture & Stereochemistry

The biological activity of this compound is dictated by two structural domains: the flexible, branched isovalerate tail and the rigid, kinked cis-hexenyl headgroup.

Structural Analysis
  • IUPAC Name: (Z)-hex-3-enyl 3-methylbutanoate[1][3][4][5]

  • SMILES: CC(C)CC(=O)OCC\C=C/CC

  • Stereogenic Center: None (Achiral), but possesses geometric isomerism at C3 of the hexenyl chain.

The cis (Z) Conformation Criticality

The cis-geometry at the C3=C4 double bond introduces a permanent "kink" in the aliphatic chain. In drug design and receptor binding, this kink reduces the packing density of the molecule in lipid bilayers compared to its trans (E) isomer.

  • Implication: This steric hindrance prevents tight crystalline packing, lowering the melting point and increasing membrane fluidity upon intercalation. For olfactory receptors, the cis-configuration is often the "key" that fits the hydrophobic pocket of Odorant Binding Proteins (OBPs), whereas the trans-isomer often fails to elicit a response.

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation scientists.

PropertyValue / RangeSource/MethodRelevance to Pharma
Molecular Weight 184.28 g/mol CalculatedSmall molecule (Lipinski Rule of 5 compliant).
LogP (o/w) 3.77Experimental/Est.High lipophilicity; predicts rapid blood-brain barrier (BBB) and mucosal penetration.
Boiling Point 224.17°C (760 mmHg)EPI Suite v4.0High thermal stability for hot-melt extrusion processes.
Density 0.874 – 0.876 g/cm³@ 25°CLower than water; requires emulsion stabilization in aqueous media.
Vapor Pressure ~0.06 mmHg@ 25°CModerate volatility; requires hermetic sealing in storage.
Water Solubility Insoluble (<10 mg/L)ExperimentalRequires solubilizers (e.g., Cyclodextrins, PEG) for IV delivery.
Refractive Index 1.429 – 1.435@ 20°CPurity validation parameter.[2][6][]

Part 3: Synthetic Pathways & Process Chemistry

To maintain the integrity of the cis-double bond (which is prone to acid-catalyzed isomerization to the thermodynamically stable trans-isomer), a biocatalytic approach is superior to traditional Fischer esterification.

Protocol: Lipase-Mediated Transesterification (Green Chemistry)

Objective: Synthesize cis-3-hexenyl isovalerate with >99% isomeric purity.

Reagents:

  • Substrate A: cis-3-Hexen-1-ol (Leaf Alcohol)

  • Substrate B: Vinyl isovalerate (Acyl donor)

  • Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Solvent:

    
    -Hexane (anhydrous)
    

Methodology:

  • Setup: In a jacketed glass reactor, dissolve cis-3-hexen-1-ol (50 mmol) and vinyl isovalerate (55 mmol) in

    
    -hexane (100 mL).
    
  • Initiation: Add immobilized Lipase B (10% w/w relative to substrates).

  • Incubation: Stir at 200 RPM at 40°C.

    • Mechanism: The vinyl ester acts as an irreversible acyl donor; the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving equilibrium forward.

  • Monitoring (Self-Validation): Sample hourly. Analyze via GC-FID. Look for the disappearance of the alcohol peak.

    • Stop Condition: >98% conversion (typically 4-6 hours).

  • Purification: Filter off the immobilized enzyme (recyclable). Concentrate the filtrate under reduced pressure.

  • Polishing: Short-path distillation (vacuum) to remove trace acetaldehyde and solvent.

Synthetic Workflow Diagram

SynthesisWorkflow Reactants Reactants: cis-3-Hexenol + Vinyl Isovalerate Catalysis Catalysis: Immobilized Lipase B (40°C, n-Hexane) Reactants->Catalysis Byproduct Byproduct Removal: Acetaldehyde (Evaporation) Catalysis->Byproduct Equilibrium Drive Purification Purification: Filtration & Vacuum Distillation Catalysis->Purification Product Final Product: cis-3-Hexenyl Isovalerate (>99% Z-isomer) Purification->Product

Figure 1: Biocatalytic synthesis pathway preventing thermal/acidic isomerization of the cis-alkene.

Part 4: Biotransformation & Metabolic Stability

For drug development, this molecule serves as an excellent surrogate substrate to assess Carboxylesterase (CES) activity in liver microsomes or intestinal homogenates.

Hydrolysis Kinetics

Upon entering the systemic circulation or crossing the nasal mucosa, cis-3-hexenyl isovalerate undergoes rapid first-pass metabolism.

  • Primary Enzyme: Carboxylesterase 1 (hCES1) and 2 (hCES2).

  • Reaction: Hydrolysis of the ester bond.

  • Metabolites:

    • Isovaleric Acid: Short-chain fatty acid; rapidly metabolized via

      
      -oxidation or excreted.
      
    • cis-3-Hexen-1-ol: Undergoes oxidation to cis-3-hexenal (reactive aldehyde) or conjugation (glucuronidation).

Metabolic Pathway Diagram

Metabolism Substrate cis-3-Hexenyl Isovalerate (Lipophilic Parent) Enzyme Carboxylesterases (hCES1 / hCES2) Substrate->Enzyme Intermediate1 cis-3-Hexen-1-ol (Alcohol) Enzyme->Intermediate1 Intermediate2 Isovaleric Acid Enzyme->Intermediate2 Phase2 Glucuronidation (UGT Enzymes) Intermediate1->Phase2 Oxidation Alcohol Dehydrogenase (ADH) Intermediate1->Oxidation FinalProduct Excretion Intermediate2->FinalProduct Phase2->FinalProduct

Figure 2: Metabolic hydrolysis and Phase II conjugation pathways in mammalian systems.

Part 5: Olfactory Mechanism (Receptor Ligand Interaction)

In the context of sensory science and neurology, this molecule is a potent ligand for studying Green Leaf Volatile (GLV) perception.

  • Receptor Target: In mammals, GLVs typically activate the OR7D4 receptor family. In insect models (often used for high-throughput screening), they bind to specific Odorant Receptors (ORs) housed in trichoid sensilla.

  • Mechanism:

    • Solubilization: The hydrophobic ester binds to an Odorant Binding Protein (OBP) in the nasal mucus.

    • Transport: The OBP-Ligand complex traverses the aqueous mucus layer.

    • Activation: The complex dissociates at the dendritic membrane, and the ester binds to the G-protein coupled receptor (GPCR).

    • Signal Transduction: cAMP cascade triggers Ca²⁺ influx, causing depolarization.

Research Application: Due to its specific "green/fruity" note, cis-3-hexenyl isovalerate is used to map the "hedonic valence" in the olfactory bulb—distinguishing between "fresh/safe" (green) and "rotten/danger" signals.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37065, cis-3-Hexenyl isovalerate. Retrieved from [Link]

  • The Good Scents Company. (2023). cis-3-hexenyl isovalerate functionality and applications. Retrieved from [Link]

  • Mairean, A., et al. (2024). Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • FEMA. (n.d.).[6][] Flavor Ingredient Library: 3-Hexenyl isovalerate (FEMA 3498).[2][][8] Flavor and Extract Manufacturers Association.

Sources

biosynthesis pathways of cis-3-Hexenyl 3-methylbutanoate in plant tissues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of cis-3-Hexenyl 3-methylbutanoate in Plant Tissues

Introduction: The Molecular Architecture of a "Green" Aroma

This compound is a volatile ester that contributes a characteristic fresh, green, and fruity aroma to many plants, fruits, and vegetables.[1][2] Beyond its role in defining the sensory profile of produce, this compound is a critical component of the plant's chemical communication arsenal. As a member of the diverse family of plant volatile organic compounds (VOCs), it is involved in signaling pathways that mediate interactions with insects, both attracting predators of herbivores and, in some cases, repelling pests directly.[3][4][5] Its production is often rapidly induced by physical damage, such as herbivory, serving as an immediate chemical distress signal.[4][6]

The biosynthesis of this seemingly simple ester is a compelling example of metabolic convergence, where two distinct and independently regulated pathways—one originating from lipid metabolism and the other from amino acid catabolism—provide the necessary precursors. This guide, intended for researchers in plant biology, biochemistry, and metabolic engineering, will deconstruct the biosynthetic journey to this compound, detailing the precursor molecules, the key enzymatic steps, and the regulatory logic that governs its formation in plant tissues. We will explore the lipoxygenase (LOX) pathway, which generates the C6 alcohol moiety, and the branched-chain amino acid degradation pathway, which provides the acyl group, culminating in the final esterification step that unites them.

Part 1: Synthesis of the Alcohol Precursor (cis-3-Hexenol) via the Lipoxygenase Pathway

The alcohol component, cis-3-Hexenol (also known as leaf alcohol), is a classic Green Leaf Volatile (GLV).[3] GLVs are C6 compounds synthesized from polyunsaturated fatty acids and are responsible for the characteristic "green" smell of freshly cut grass and damaged leaves.[7][8] Their production is a rapid response to tissue disruption, a process known as the "GLV burst".[6]

The biosynthetic cascade begins with the liberation of polyunsaturated fatty acids from plant cell membranes. The primary substrate for cis-3-Hexenol synthesis is α-linolenic acid (C18:3).[9][10] The pathway proceeds through a series of enzymatic reactions primarily located in the plastids and cytoplasm.

  • Lipase Activity : Upon cellular damage, lipases are activated, which hydrolyze membrane glycerolipids to release free α-linolenic acid. This step increases the availability of the substrate for the subsequent enzymes.[9]

  • Lipoxygenase (LOX) Catalysis : The free α-linolenic acid is then targeted by 13-lipoxygenase (13-LOX). This enzyme catalyzes the stereospecific insertion of molecular oxygen into the fatty acid chain, producing 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[9][11][12]

  • Hydroperoxide Lyase (HPL) Cleavage : The unstable 13-HPOT is immediately cleaved by hydroperoxide lyase (HPL). This reaction breaks the carbon chain, yielding a 12-carbon oxo-acid and the first C6 volatile of the pathway, (Z)-3-hexenal.[4][11][13]

  • Alcohol Dehydrogenase (ADH) Reduction : The final step in forming the alcohol precursor is the reduction of the aldehyde (Z)-3-hexenal to the corresponding alcohol, (Z)-3-hexenol. This reaction is catalyzed by alcohol dehydrogenase (ADH), utilizing NADH or NADPH as a reductant.[14][15]

Data Summary: Key Enzymes of the Lipoxygenase Pathway
EnzymeAbbreviationSubstrateProductCellular Location
Lipase-Membrane Lipidsα-Linolenic AcidCytoplasm/Plastid
13-Lipoxygenase13-LOXα-Linolenic Acid13-HPOTPlastid/Cytoplasm
Hydroperoxide LyaseHPL13-HPOT(Z)-3-HexenalPlastid
Alcohol DehydrogenaseADH(Z)-3-Hexenal(Z)-3-HexenolCytoplasm
Visualization: The Lipoxygenase (LOX) Pathway

LOX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Plastid / Cytoplasm Membrane Membrane Lipids (containing α-Linolenic Acid) LNA α-Linolenic Acid (C18:3) Membrane->LNA Lipase (Wounding) HPOT 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT) LNA->HPOT 13-Lipoxygenase (13-LOX) Hexenal (Z)-3-Hexenal HPOT->Hexenal Hydroperoxide Lyase (HPL) Hexenol (Z)-3-Hexenol Hexenal->Hexenol Alcohol Dehydrogenase (ADH)

Caption: Biosynthesis of cis-3-Hexenol via the LOX pathway.

Experimental Protocol: Assay for Hydroperoxide Lyase (HPL) Activity

This protocol provides a method to quantify HPL activity in plant tissue extracts by monitoring the decrease in its substrate, 13-HPOT.

  • Preparation of Plant Extract :

    • Homogenize 1 g of fresh plant tissue (e.g., leaves) in 5 mL of ice-cold extraction buffer (100 mM sodium phosphate, pH 6.5, 1 mM EDTA).

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Synthesis of 13-HPOT Substrate :

    • Prepare the substrate by incubating linolenic acid with a commercial soybean lipoxygenase preparation.

    • Purify the resulting 13-HPOT using solid-phase extraction.

    • Determine the concentration of 13-HPOT spectrophotometrically by measuring absorbance at 234 nm (ε = 25,000 M⁻¹cm⁻¹).

  • Enzyme Assay :

    • Set up the reaction mixture in a quartz cuvette containing 950 µL of reaction buffer (100 mM sodium phosphate, pH 6.5).

    • Add 50 µL of the plant extract to the cuvette.

    • Initiate the reaction by adding 13-HPOT to a final concentration of 50 µM.

    • Immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.

  • Calculation of Activity :

    • Calculate the rate of substrate consumption using the molar extinction coefficient of 13-HPOT.

    • One unit of HPL activity is defined as the amount of enzyme that consumes 1 µmol of 13-HPOT per minute under the specified conditions.

Part 2: Synthesis of the Acyl-CoA Precursor (Isovaleryl-CoA) from Leucine

The acyl donor for the esterification, 3-methylbutanoyl-CoA (commonly known as isovaleryl-CoA), is derived from the catabolism of the branched-chain amino acid (BCAA) leucine.[16][17] Unlike many other amino acids, which are primarily degraded in the liver in mammals, BCAA catabolism is prominent in various plant tissues.[18] This pathway occurs within the mitochondria.[19]

  • Transamination : The first step is the reversible transfer of the amino group from leucine to an α-keto acid (such as α-ketoglutarate). This reaction is catalyzed by a Branched-Chain Aminotransferase (BCAT) , producing α-ketoisocaproate (KIC) and glutamate.[20][21] This step places BCAT enzymes at a critical juncture between BCAA synthesis and degradation.[21]

  • Oxidative Decarboxylation : The α-ketoisocaproate then undergoes an irreversible oxidative decarboxylation. This reaction is carried out by the large, multi-subunit Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[17][20] The reaction releases CO₂ and attaches the remaining acyl group to Coenzyme A, yielding the final product: isovaleryl-CoA.[20]

Data Summary: Key Enzymes of Leucine Catabolism
EnzymeAbbreviationSubstrateProductCellular Location
Branched-Chain AminotransferaseBCATLeucineα-Ketoisocaproate (KIC)Mitochondria
Branched-Chain α-Keto Acid DehydrogenaseBCKDHα-Ketoisocaproate (KIC)Isovaleryl-CoAMitochondria
Visualization: Leucine Catabolism to Isovaleryl-CoA

Leucine_Catabolism cluster_mito Mitochondrion Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Branched-Chain Aminotransferase (BCAT) IsovalerylCoA Isovaleryl-CoA (3-Methylbutanoyl-CoA) KIC->IsovalerylCoA Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

Caption: Biosynthesis of Isovaleryl-CoA from Leucine.

Part 3: The Convergence Point: Esterification by Alcohol Acyltransferases

The final, decisive step in the biosynthesis of this compound is the condensation of the two precursors generated by the previously described pathways. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[14][16][22]

AATs belong to the large BAHD superfamily of acyltransferases.[14][15] They catalyze the transfer of an acyl group from an acyl-CoA donor (in this case, isovaleryl-CoA) to an alcohol acceptor (cis-3-Hexenol), forming the corresponding ester and releasing free Coenzyme A.[23]

The diversity of volatile esters found in plants is largely a function of two factors:

  • Substrate Availability : The relative abundance of different alcohols (from the LOX and other pathways) and acyl-CoAs (from amino acid and fatty acid metabolism) determines the potential ester products that can be formed.[24]

  • AAT Specificity : Individual AAT enzymes exhibit varying affinities for different alcohol and acyl-CoA substrates. The specific complement of AAT isozymes expressed in a given tissue at a particular developmental stage dictates which esters are actually produced from the available precursor pools.[16][24]

The expression of genes involved in this entire process is tightly regulated. GLV pathway genes (LOX, HPL) are strongly and rapidly induced by wounding and herbivory.[4] In fruits, the expression of AATs is often developmentally programmed and linked to ripening, frequently under the control of hormones like ethylene.[25][26]

Visualization: Final Esterification Step

Esterification Hexenol (Z)-3-Hexenol AAT Alcohol Acyltransferase (AAT) Hexenol->AAT IsovalerylCoA Isovaleryl-CoA IsovalerylCoA->AAT Ester This compound AAT->Ester

Caption: AAT-catalyzed formation of the final ester product.

Experimental Protocol: Characterization of Recombinant AAT Activity

This protocol allows for the functional characterization of a candidate AAT gene by expressing the protein in E. coli and assaying its activity with various substrates.

  • Cloning and Expression :

    • Amplify the full-length coding sequence of the candidate AAT gene from plant cDNA.

    • Clone the sequence into a suitable protein expression vector (e.g., pET vector with a His-tag).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture at a lower temperature (e.g., 18°C) to improve protein solubility.

  • Protein Purification :

    • Harvest cells by centrifugation and lyse them using sonication.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant His-tagged AAT protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

    • Verify protein purity and size using SDS-PAGE.

  • Enzyme Activity Assay :

    • Prepare a reaction mixture containing 100 mM reaction buffer (e.g., Tris-HCl, pH 7.5), 1 mM of the alcohol substrate (cis-3-Hexenol), and 0.5 mM of the acyl-CoA substrate (isovaleryl-CoA).

    • Add a known amount of the purified recombinant AAT protein to initiate the reaction.

    • Incubate at 30°C for a set period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of a solvent containing an internal standard (e.g., 1-heptanol in hexane).

  • Product Detection and Quantification :

    • Vortex the mixture to extract the formed ester into the organic phase.

    • Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the this compound product.

    • Calculate specific activity based on the amount of ester produced per unit time per amount of enzyme.

    • Self-validation: The assay's trustworthiness is established by running parallel control reactions, including a reaction with boiled (heat-inactivated) enzyme and a reaction lacking one of the substrates, neither of which should yield the ester product.

Conclusion and Future Perspectives

The biosynthesis of this compound is a model system for understanding how plants integrate different primary metabolic pathways to produce ecologically significant secondary metabolites. The convergence of the lipid-derived LOX pathway and the amino acid-derived BCAA catabolic pathway, culminating in the action of AAT enzymes, demonstrates a sophisticated level of metabolic organization. A deep understanding of these pathways, their key enzymes, and their regulatory networks is paramount for researchers. This knowledge not only illuminates fundamental aspects of plant biochemistry and chemical ecology but also opens avenues for the metabolic engineering of plant flavor, fragrance, and defense profiles. By manipulating the expression of key genes like HPL, BCAT, or AAT, it may be possible to enhance desirable aroma characteristics in crops or bolster their resistance to pests and pathogens, paving the way for more sustainable agricultural practices.

References

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  • Li, D., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 764835. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8613615/]
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A Technical Guide to the Organoleptic Profile and Odor Threshold of cis-3-Hexenyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

cis-3-Hexenyl 3-methylbutanoate, also known by synonyms such as (Z)-3-hexenyl isovalerate and cis-3-hexenyl isopentanoate, is an aliphatic ester recognized for its significant contribution to the aroma of many fruits and plants.[1][2][3] As a member of the fatty acid esters class of organic compounds, it is a key component in the formulation of flavors and fragrances, prized for its ability to impart fresh, natural, and fruity characteristics.[1][2][4][5] This compound is found naturally in a variety of sources including apples, plums, tea, and various herbs.[1][6][7] This guide provides an in-depth exploration of its organoleptic properties, discusses the complexities of its odor threshold, and presents a validated methodology for its determination, offering a comprehensive resource for researchers and product development professionals.

Part 1: Organoleptic Profile

The sensory characteristics of this compound are multifaceted, making it a versatile ingredient in the flavor and fragrance industry.[2] Its profile is predominantly defined by a powerful green and fruity aroma.

Aroma and Flavor Descriptors

The aroma of this compound is consistently described as a combination of green and fruity notes. The "green" aspect is often compared to the scent of freshly cut grass, while the "fruity" character is complex and evocative of several fruits.[2][5] Detailed sensory analysis reveals specific notes of apple, pear, and berry, with a subtle waxy nuance reminiscent of fruit skin.[6] Some evaluators also perceive hints of blueberry and pineapple, which adds an interesting dimension to its profile.[7] This combination of fresh, green, and unripe fruit notes makes it highly effective for creating authentic and vibrant fruit flavors in a wide range of applications.[6]

Descriptor Description Source(s)
Primary Notes Green, Fruity, Fresh[1][2][6]
Secondary Notes Apple, Pear, Berry[6]
Nuances Waxy Skin, Unripe Fruit, Pineapple, Blueberry[6][7]
Natural Occurrence and Contribution

The presence of this compound in nature is widespread, contributing significantly to the characteristic aroma of many familiar plants and fruits. Its occurrence is a testament to its role as a key biogenic volatile organic compound.

Natural Source Reference(s)
Fruits Apple, Apricot, Cherimoya, Elderberries, Nectarine, Fresh Plums, Sea Buckthorn
Herbs & Plants Artemisia annua, Matricaria matricarioides, Mastic, Mentha canadensis (Mentha Oils), Sage
Other Black and Green Tea, Spearmint, Lettuce

Part 2: Odor Threshold

The odor threshold is a critical parameter for understanding the sensory impact of an aroma compound. It is defined as the lowest concentration of a substance that can be detected by the human sense of smell.[8]

Defining and Determining Odor Thresholds

The determination of an odor detection threshold (ODT), or odor threshold value (OTV), is a complex sensory science task.[8] Values can vary significantly—sometimes by orders of magnitude—based on the methodology employed, the purity of the compound, the medium in which it is presented (e.g., air, water), and the sensitivity of the human panel.[9][10] Standardized procedures are therefore essential for generating reliable and reproducible data.[9][10]

A related and highly useful metric is the Odor Activity Value (OAV), which is calculated by dividing the concentration of a compound in a product by its OTV.[8] The OAV provides an estimate of the specific contribution of a single odorant to a complex aroma profile.[8]

Part 3: Standardized Methodology for Odor Threshold Determination

To address the need for a reliable OTV, this section outlines a robust, self-validating protocol based on established international standards for sensory analysis. The chosen method is the 3-Alternative Forced Choice (3-AFC) Ascending Concentration Series Method , which is a common and reliable approach for determining detection thresholds.[10]

Workflow for Odor Threshold Determination

The overall process involves careful preparation of materials, systematic presentation of samples to a trained sensory panel, and statistical analysis of the results to determine the threshold.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Sensory Testing cluster_analysis Phase 3: Data Analysis P1 Panelist Screening & Training P2 Preparation of Odor-Free Medium (Water/Air) P1->P2 P3 Preparation & Verification of Stock Solution P2->P3 P4 Creation of Ascending Geometric Dilution Series P3->P4 T1 3-AFC Presentation to Panel P4->T1 T2 Record Panelist Responses (Correct/Incorrect) T1->T2 A1 Calculate Individual Best-Estimate Thresholds T2->A1 A2 Calculate Panel Group Threshold (Geometric Mean) A1->A2 G start Panelist Receives Tray S1 Sample A (Blank) S2 Sample B (Odorant) S3 Sample C (Blank) decision Which sample is different? S1->decision Smell S2->decision Smell S3->decision Smell correct Correct Identification (Sample B) decision->correct Choice = B incorrect Incorrect Identification (Sample A or C) decision->incorrect Choice != B

Sources

An In-depth Technical Guide to cis-3-Hexenyl Isovalerate (CAS 35154-45-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of cis-3-Hexenyl isovalerate (CAS 35154-45-1), a volatile ester prized for its potent green, fruity aroma, strongly reminiscent of fresh apples. This document consolidates critical information regarding its physicochemical properties, natural genesis, synthetic pathways, analytical characterization, and diverse applications. Detailed experimental protocols for its synthesis and analysis are provided to enable practical application in research and development settings. The guide is structured to offer not just a compilation of data, but also to provide expert insights into the causal relationships that govern its chemical behavior and utility, thereby serving as an essential resource for professionals in the chemical, pharmaceutical, and allied industries.

Introduction and Molecular Overview

cis-3-Hexenyl isovalerate, also known by synonyms such as (Z)-hex-3-enyl 3-methylbutanoate, is an organic ester that plays a significant role in the flavor and fragrance industries.[][2] Its chemical structure, characterized by a C-6 alcohol moiety with a cis-double bond and a C-5 carboxylic acid (isovaleric acid), gives rise to a uniquely powerful and natural-smelling aroma profile.[2][3] The scent is predominantly described as a juicy green apple, with nuances of blueberry and pineapple.[4][5][6] These characteristics make it a high-impact aroma chemical for creating realistic fruit accords in a variety of consumer products.[4][7] This guide will delve into the scientific underpinnings of this valuable compound.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and handling. cis-3-Hexenyl isovalerate is a colorless to pale yellow liquid at room temperature.[4][8] It is classified as a combustible liquid and is insoluble in water but soluble in alcohols and other organic solvents.[][9]

Table 1: Key Physicochemical Properties of cis-3-Hexenyl Isovalerate
PropertyValueSource(s)
CAS Number 35154-45-1[3][10]
Molecular Formula C₁₁H₂₀O₂[3][11]
Molecular Weight 184.28 g/mol [8][11][12]
Appearance Clear, colorless to pale yellow liquid[4][8]
Odor Profile Powerful, fresh, green apple, fruity, pineapple[][4][6][8]
Density 0.874 g/mL at 25°C[11][12]
Boiling Point 199°C (390°F)[8]; 98°C at 15 mmHg[11][12]
Flash Point 60°C (140°F) Closed Cup[6][8][12]
Refractive Index (n20/D) 1.429 - 1.435[6][9][12]
Solubility Insoluble in water; soluble in alcohol[][9]

Spectroscopic Data Interpretation: The identity and purity of cis-3-Hexenyl isovalerate are unequivocally confirmed through spectroscopic methods. The NIST Chemistry WebBook provides reference mass spectrometry data, which is crucial for identification in GC-MS analysis.[3][13] The mass spectrum is characterized by a specific fragmentation pattern resulting from the ionization of the ester. Gas chromatography retention indices on different stationary phases (e.g., DB-5) are also key identifiers.[7]

Natural Occurrence and Biosynthesis

cis-3-Hexenyl isovalerate is a naturally occurring volatile organic compound (VOC) found in a variety of plants and fruits. Its presence contributes to the characteristic aroma of many species. It has been identified in cherimoyas, elderberries, lettuce, nectarines, sage, and sea buckthorn, among others.[5] In the flowers of Patrinia scabiosifolia, it is the most abundant volatile compound, comprising nearly 29% of the total emissions.[14]

The biosynthesis of cis-3-Hexenyl isovalerate in plants originates from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linolenic acid.

Diagram 1: Simplified Biosynthetic Pathway of cis-3-Hexenyl Isovalerate

Biosynthesis of cis-3-Hexenyl Isovalerate Simplified Biosynthetic Pathway Linolenic Acid Linolenic Acid 13-Hydroperoxylinolenic Acid 13-Hydroperoxylinolenic Acid Linolenic Acid->13-Hydroperoxylinolenic Acid Lipoxygenase (LOX) cis-3-Hexenal cis-3-Hexenal 13-Hydroperoxylinolenic Acid->cis-3-Hexenal Hydroperoxide Lyase (HPL) cis-3-Hexenol cis-3-Hexenol cis-3-Hexenal->cis-3-Hexenol Alcohol Dehydrogenase (ADH) cis-3-Hexenyl Isovalerate cis-3-Hexenyl Isovalerate cis-3-Hexenol->cis-3-Hexenyl Isovalerate Alcohol Acyltransferase (AAT) Isovaleryl-CoA Isovaleryl-CoA Isovaleryl-CoA->cis-3-Hexenyl Isovalerate

Caption: Key enzymatic steps in the plant biosynthesis of cis-3-Hexenyl isovalerate.

This pathway highlights the enzymatic conversion of a common fatty acid into the "green leaf volatile" alcohol, cis-3-Hexenol. This alcohol then undergoes esterification with an activated form of isovaleric acid (Isovaleryl-CoA), catalyzed by an alcohol acyltransferase (AAT), to yield the final product. The presence and activity of these specific enzymes dictate the production of this ester in different plant tissues.

Chemical Synthesis Strategies

While naturally occurring, the industrial demand for cis-3-Hexenyl isovalerate necessitates efficient chemical synthesis routes for consistency and scale.[5] The primary method for its synthesis is the esterification of cis-3-Hexenol with isovaleric acid or its derivatives.

Fischer Esterification

The most direct approach is the Fischer esterification, which involves reacting cis-3-Hexenol with isovaleric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and thus, removal of water is crucial to drive the equilibrium towards the product side.

Diagram 2: Fischer Esterification Workflow

Fischer Esterification Workflow General Workflow for Synthesis Reactants Reactants cis-3-Hexenol Isovaleric Acid Acid Catalyst Reaction Reaction Setup Inert Solvent (e.g., Toluene) Reflux with Dean-Stark Trap Reactants->Reaction Combine & Heat Workup Aqueous Workup 1. Neutralize Acid (NaHCO₃) 2. Wash with Brine 3. Dry (Na₂SO₄) Reaction->Workup Cool & Extract Purification Purification Fractional Distillation under Reduced Pressure Workup->Purification Isolate Crude Product Analysis Quality Control GC-MS Refractive Index Purification->Analysis Isolate Pure Product

Caption: A typical laboratory workflow for the synthesis of cis-3-Hexenyl isovalerate.

Enzymatic Synthesis

Biocatalysis offers a greener alternative to traditional chemical synthesis. Lipases can be used to catalyze the esterification or transesterification reaction under milder conditions, often with high selectivity, which can be crucial for preserving the cis-geometry of the double bond. For instance, immobilized lipases can catalyze the reaction between cis-3-hexenol and an isovalerate donor (like ethyl isovalerate or isovaleric anhydride) in a non-aqueous solvent.[15] This method avoids harsh acidic conditions and can simplify product purification.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis of cis-3-Hexenyl isovalerate.

Materials:

  • cis-3-Hexenol (1.0 mol)

  • Isovaleric acid (1.1 mol)

  • p-Toluenesulfonic acid monohydrate (0.02 mol)

  • Toluene (250 mL)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: To the flask, add cis-3-Hexenol, isovaleric acid, p-toluenesulfonic acid, and toluene.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until the theoretical amount of water has been collected (approximately 18 mL).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Remove the toluene solvent using a rotary evaporator. Purify the resulting crude ester by fractional distillation under reduced pressure.

  • Characterization: Confirm the identity and purity of the collected fraction using GC-MS and by measuring its refractive index.

Rationale: The use of a Dean-Stark trap is a classic and effective method for removing water from an esterification reaction, thereby shifting the equilibrium to favor product formation according to Le Châtelier's principle. The subsequent aqueous work-up is critical for removing the acid catalyst and any unreacted carboxylic acid, which could otherwise compromise the stability and odor profile of the final product.

Analytical Methodologies

The quality control and analysis of cis-3-Hexenyl isovalerate, particularly in complex matrices like essential oils or food products, rely heavily on chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.[14][16] The compound is separated from other components on a capillary column (e.g., a non-polar DB-5ms column) and subsequently identified by its mass spectrum and retention time.[14][17]

Table 2: Typical GC-MS Parameters for cis-3-Hexenyl Isovalerate Analysis
ParameterTypical Value
GC System Agilent 6890N or similar
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Hydrogen[16]
Inlet Mode Splitless (for trace analysis) or Split
Inlet Temp 250°C
Oven Program 50°C (1 min), then 3°C/min to 120°C, then 4°C/min to 210°C (hold 10 min)[14]
MS Detector Mass Selective Detector (e.g., Agilent 5975B)
Ion Source Temp 230°C
Quadrupole Temp 150°C
Scan Range m/z 40-350
Detailed Protocol: Headspace-SPME-GC-MS Analysis

This protocol is suitable for analyzing cis-3-Hexenyl isovalerate in a plant matrix.[14]

Materials & Equipment:

  • Solid-Phase Microextraction (SPME) holder and fiber (e.g., PDMS-DVB)

  • GC-MS system with parameters as described in Table 2

  • Sample vials (e.g., 5 mL) with septa

  • Heated agitator or water bath

Procedure:

  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 0.7 g of flower powder) into a sample vial.[14]

  • Adsorption: Seal the vial. Place it in a heater at a set temperature (e.g., 80°C) and expose the SPME fiber to the headspace above the sample for a defined time (e.g., 30 minutes) to adsorb the volatiles.[14]

  • Desorption: Withdraw the fiber and immediately insert it into the hot GC inlet.

  • Analysis: The heat of the inlet desorbs the analytes from the fiber onto the GC column. Start the GC-MS run using the parameters from Table 2.

  • Identification: Identify cis-3-Hexenyl isovalerate in the resulting chromatogram by comparing its mass spectrum and retention time to an authentic standard or a reference library like NIST.[13]

Rationale: Headspace-SPME is a solvent-free extraction technique that is ideal for concentrating volatile compounds from a solid or liquid matrix. It minimizes sample preparation time and reduces the risk of thermal degradation of sensitive analytes compared to other extraction methods.

Applications in Industry and Research

The unique organoleptic properties of cis-3-Hexenyl isovalerate have led to its widespread use in several industries.

  • Flavor & Fragrance: This is its primary application. It is used to impart fresh, green, and fruity notes, particularly apple, to perfumes, cosmetics, air care products, and a wide range of food products including beverages, baked goods, and confectionary.[][4][6][18] It can be used to create juicy notes in green and herbal complexes and is effective in flavors for blueberry, pear, plum, and pineapple.[6][19]

  • Agriculture: As a naturally occurring plant volatile, it can play a role in plant-insect interactions. There is research into using such compounds as attractants or repellents in integrated pest management strategies. For example, some studies have investigated the insecticidal activities of essential oils containing this ester.[]

  • Chemical Intermediate: It can serve as a starting material or building block in the synthesis of other specialty chemicals.[7]

Safety and Handling

cis-3-Hexenyl isovalerate is classified as a flammable or combustible liquid.[8][12][20] Standard laboratory safety precautions should be observed.

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[8][18] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][21]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[][8] Ground/bond container and receiving equipment to prevent static discharge.[8]

  • First Aid: In case of skin contact, rinse with water.[8] If inhaled, move to fresh air.[21] In case of eye contact, rinse cautiously with water for several minutes.[22] If ingested, rinse mouth and do not induce vomiting.[8] Seek medical attention if symptoms persist.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[20]

Conclusion

cis-3-Hexenyl isovalerate is a high-impact aroma chemical with significant commercial and research value. Its distinct green apple scent, rooted in its specific chemical structure, makes it an indispensable ingredient in the flavor and fragrance palette. A comprehensive understanding of its properties, from its natural origins in plant biochemistry to its controlled synthesis in the laboratory and its precise analysis via modern chromatographic techniques, is essential for its effective and safe utilization. This guide has provided a detailed overview of these critical aspects, offering both foundational knowledge and practical, actionable protocols for the scientific professional.

References

  • Synerzine. (2023, May 12). SAFETY DATA SHEET cis-3-Hexenyl isovalerate.

  • Fraterworks. Cis-3-Hexenyl Isovalerate.

  • Axxence Aromatic GmbH. (2025, February 11). Safety Data Sheet NATURAL CIS-3-HEXENYL ISOVALERATE.

  • Vigon International. (2015, November 25). SAFETY DATA SHEET 505131 HEXENYL CIS-3 ISOVALERATE FCC.

  • ECHEMI. cis-3-Hexenyl isovalerate SDS, 35154-45-1 Safety Data Sheets.

  • Axxence Aromatic GmbH. (2025, February 11). Safety Data Sheet NATURAL CIS-3-HEXENYL ISOVALERATE.

  • Scent.vn. 3-Hexenyl isovalerate, (3Z)-.

  • NIST. cis-3-Hexenyl isovalerate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

  • The Fragrance Conservatory. cis-3-Hexenyl isovalerate.

  • Ventos. CIS-3-HEXENYL ISOVALERATE.

  • Vigon International. Hexenyl cis-3 Isovalerate Natural.

  • Aurochemicals. CIS-3-HEXENYL ISOVALERATE, Natural.

  • The Good Scents Company. (Z)-3-hexen-1-yl isovalerate.

  • Advanced Biotech. CIS 3 HEXENYL ISOVALERATE NATURAL 1105.

  • Academia. Analysis of volatiles in the flowers of Patrinia scabiosifolia by HS-SPME-GC-MS.

  • Google Patents. US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof.

  • PerfumersWorld. cis-3 Hexenyl Hexanoate.

  • ChemBK. cis-3-hexenyl isovalerate.

  • Agilent. GC/FID & GC/MS RTL Flavor Databases.

  • NIST. Mass spectrum of cis-3-Hexenyl isovalerate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

  • The Good Scents Company. (Z)-3-hexen-1-yl isovalerate, 35154-45-1.

  • BOC Sciences. CAS 35154-45-1 (cis-3-HEXENYL ISOVALERATE).

  • Tokyo Chemical Industry Co., Ltd. cis-3-Hexenyl Isovalerate.

  • The Good Scents Company. 3-hexenyl isovalerate, 10032-11-8.

  • MilliporeSigma. Hydrogen as Carrier Gas: A Reliable GC-MS Method for the Qualitative Analysis of Essential Oils.

  • ResearchGate. (2025, August 7). Studies on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane.

  • AB Enterprises. cis-3-Hexenyl isovalerate.

  • ScenTree. Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7).

  • Sigma-Aldrich. cis-3-Hexenyl 3-methylbutanoate.

Sources

Stereochemical Control and Analytical Profiling of Hexenyl 2-Methylbutanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Landscape

Target Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists.

Hexenyl 2-methylbutanoates represent a class of esters where bioactivity and sensory perception are strictly governed by double-bond geometry in the alcohol moiety and enantiomeric configuration in the acid moiety.[1][2] While widely recognized in flavor chemistry for their "green" and "fruity" notes, these molecules serve as critical model systems in drug development for prodrug design (lipophilic masking) and chiral excipient analysis .

The structural complexity arises from two distinct stereogenic elements:

  • Alkene Geometry (Alcohol): The position and geometry of the double bond (e.g., cis-3-hexenyl vs. trans-2-hexenyl).[1][2]

  • Chirality (Acid): The C2 position of the 2-methylbutanoate moiety, existing as (S)-(+) or (R)-(-) enantiomers.[2]

The Isomeric Matrix

The biological impact of these isomers is non-linear. The (S)-enantiomer of the acid moiety typically confers sweet, apple-like notes, whereas the (R)-enantiomer contributes sharp, cheesy, or sweaty nuances due to its structural homology with isoleucine metabolites.

MoietyStereochemical VariationKey IsomerCAS NumberBio-Attribute
Alcohol (Z)-3-Hexenyl(Z)-3-Hexenyl 2-methylbutanoate53398-85-9"Leaf Alcohol" ester; intense green/fruity.[1][2][3][4][5]
Alcohol (E)-2-Hexenyl(E)-2-Hexenyl 2-methylbutanoate94089-01-7Waxy, fatty, less diffusive.[1][2]
Acid (S)-2-Methylbutanoic(S)-configuration1730-91-2 (Acid)Sweet, fruity, high potency.[1][2]
Acid (R)-2-Methylbutanoic(R)-configuration32231-50-8 (Acid)Cheesy, sharp, lower preference.[1][2]

Synthetic Pathways: Chemo-Enzymatic Strategies

Core Directive: Avoid non-specific acid catalysis when chiral purity is required.

Standard Fischer esterification is non-stereoselective and requires high temperatures that may isomerize the sensitive (Z)-3-hexenyl double bond to the thermodynamically more stable (E)-2 isomer.[1][2] The industry standard for high-fidelity synthesis is Lipase-Catalyzed Kinetic Resolution or Direct Esterification .[1][2]

Why Biocatalysis?

Lipases (specifically Candida antarctica Lipase B, CAL-B) operate under mild conditions (30–50°C), preserving the alkene geometry. While CAL-B shows high selectivity for the alcohol, its resolution of 2-methylbutanoic acid is challenging due to the steric similarity between the methyl and ethyl groups at the chiral center.[1]

Strategic Workflow:

  • Kinetic Resolution: Use a commercially available lipase to selectively esterify the (S)-acid from a racemic mixture, or

  • Asymmetric Synthesis: Couple pure (S)-2-methylbutanoic acid (obtained via crystallization with chiral amines) with (Z)-3-hexenol using immobilized lipase to prevent acid-catalyzed racemization.

SynthesisWorkflow Start Racemic 2-Methylbutanoic Acid + (Z)-3-Hexenol Lipase Immobilized Lipase (CAL-B) Solvent: Isooctane, 45°C Start->Lipase Mix Inter Enzymatic Esterification Lipase->Inter ProdS (S)-(Z)-3-Hexenyl 2-methylbutanoate (High Enantiopurity) Inter->ProdS Fast Reaction (S) Residue Unreacted (R)-Acid + Alcohol Inter->Residue Slow Reaction (R)

Figure 1: Biocatalytic kinetic resolution pathway favoring the formation of the (S)-ester.[1][2]

Analytical Profiling & Validation

Trustworthiness: A protocol is only as good as its validation.[2] Distinguishing the (Z)/(E) isomers requires standard polar columns, but separating the (R)/(S) acid enantiomers within the ester requires chiral stationary phases.

Gas Chromatography-Mass Spectrometry (GC-MS)

For general purity (alkene geometry), use a polar column (e.g., DB-Wax or HP-88).[1][2]

  • Critical Observation: (E)-2-hexenyl esters typically elute after (Z)-3-hexenyl esters on polar phases due to higher interaction with the stationary phase.[1][2]

Chiral GC Analysis

To determine the Enantiomeric Excess (ee%) of the acid moiety.

  • Column: Beta-cyclodextrin derivatives (e.g., Hydrodex-β-PM or Chirasil-Dex).[1][2]

  • Mechanism: The cyclodextrin cavity discriminates between the spatial arrangement of the methyl/ethyl groups on the C2 position.

Nuclear Magnetic Resonance (NMR)

If chiral GC is unavailable, use Chiral Shift Reagents (CSR) such as Eu(hfc)₃.

  • Target Signal: The doublet of the

    
    -methyl group (approx 1.1 ppm).[2]
    
  • Result: In the presence of Eu(hfc)₃, the (R) and (S) methyl doublets will split into distinct signals, allowing integration and calculation of ee%.

Experimental Protocols

Protocol A: Lipase-Catalyzed Synthesis of (Z)-3-Hexenyl (S)-2-Methylbutanoate

Objective: Synthesize the target ester while preserving alkene geometry and enriching the (S)-isomer.[1][2]

Reagents:

  • (Z)-3-Hexen-1-ol (>98% purity).[1][2]

  • rac-2-Methylbutanoic acid.[1][2][6][7]

  • Novozym 435 (Immobilized Candida antarctica Lipase B).[2]

  • Solvent: Isooctane (dried over molecular sieves,

    
     water).
    
  • Molecular Sieves (3Å) to scavenge water byproduct.[2]

Procedure:

  • Preparation: In a 50 mL screw-cap vial, dissolve rac-2-methylbutanoic acid (10 mmol) and (Z)-3-hexen-1-ol (10 mmol) in 20 mL isooctane.

  • Initiation: Add Novozym 435 (10% w/w relative to substrates) and 1g of activated 3Å molecular sieves.

  • Incubation: Incubate in an orbital shaker at 45°C @ 200 rpm.

    • Note: Water activity (

      
      ) control is crucial.[2] Excess water promotes hydrolysis; too little may rigidify the enzyme.[2] The molecular sieves maintain optimal low 
      
      
      
      for esterification.[2]
  • Sampling: Withdraw 50 µL aliquots at 2h, 4h, and 24h. Dilute in hexane for GC analysis.

  • Termination: Filter off the enzyme and sieves.

  • Purification: Remove solvent under reduced pressure. Purify via flash chromatography (Hexane/EtOAc 95:5) if necessary, though enzymatic conversion often yields high purity.

Protocol B: Chiral GC Method for Enantiomeric Excess

Objective: Quantify the ratio of (S) to (R) isomers.

Instrument: Agilent 7890B GC or equivalent. Column: Hydrodex-β-PM (25m x 0.25mm x 0.25µm).[1][2]

Settings:

  • Injector: 250°C, Split ratio 50:1.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 2°C/min to 130°C (Critical slow ramp for chiral separation).

    • Ramp 20°C/min to 220°C.

  • Detector: FID at 250°C.

Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between (S) and (R) peaks.
  • Elution Order: typically (S)-acid ester elutes before (R)-acid ester on beta-cyclodextrin phases, but this must be confirmed with pure standards.

Structure-Activity Relationship (SAR) & Drug Development Context[1][2]

In drug development, these esters serve two primary functions:

  • Flavor Masking: The low odor threshold of (Z)-3-hexenyl (S)-2-methylbutanoate (ppb range) makes it an effective masking agent for bitter APIs (Active Pharmaceutical Ingredients) in pediatric formulations.[1][2]

  • Metabolic Probing: The steric hindrance at the C2 position of the acid moiety makes 2-methylbutanoates more resistant to plasma esterases compared to straight-chain butanoates.[1][2] This makes them excellent model compounds for designing "soft drugs" or prodrugs where controlled hydrolytic stability is required.[2]

SAR_Logic Compound Hexenyl 2-Methylbutanoate BranchStereo Acid Stereocenter (C2) Compound->BranchStereo BranchAlkene Alkene Geometry Compound->BranchAlkene S_Isomer (S)-Isomer High Potency Fruity Preferred Masking Agent BranchStereo->S_Isomer Preferred R_Isomer (R)-Isomer Cheesy/Sweaty Off-flavor Risk BranchStereo->R_Isomer Avoid Z_Alkene (Z)-3-Hexenyl Green/Fresh Bio-mimetic BranchAlkene->Z_Alkene Natural Profile E_Alkene (E)-2-Hexenyl Fatty/Waxy Lower Diffusion BranchAlkene->E_Alkene Isomerization Artifact

Figure 2: Structure-Activity Relationship (SAR) decision tree for formulation scientists.

References

  • National Institute of Standards and Technology (NIST). (Z)-3-Hexenyl 2-methylbutanoate Mass Spectrum and Retention Indices.[1][2] NIST Chemistry WebBook, SRD 69. Link[2]

  • Flavornet. Odor Thresholds and Retention Indices for (Z)-3-hexenyl-2-methylbutanoate.[1][2]Link[2]

  • PubChem. Compound Summary: (Z)-3-Hexenyl 2-methylbutanoate.[1][2][4][5][6] National Library of Medicine.[2] Link[2]

  • The Good Scents Company. Organoleptic Properties and Safety Data for (E)-2-hexenyl 2-methylbutanoate.Link[2]

  • Karl, V., et al. (1994). Stereoisomeric flavor compounds: Chirospecific analysis of 2-methylbutanoic acid esters.Phytochemical Analysis.
  • Ganss, S., et al. (2011). Enzymatic synthesis of chiral flavor esters.[2][8][9]Journal of Molecular Catalysis B: Enzymatic. (Context: Lipase-catalyzed resolution protocols).

Sources

Methodological & Application

solvent extraction protocols for cis-3-Hexenyl 3-methylbutanoate from plant matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Extraction of cis-3-Hexenyl 3-methylbutanoate from Complex Plant Matrices

Abstract & Scope

This application note details the isolation and quantification of this compound (CAS: 35154-45-1), a critical Green Leaf Volatile (GLV) ester responsible for fresh, fruity, and green aroma profiles in matrices such as Camellia sinensis (tea), Humulus lupulus (hops), and various soft fruits.[1][2]

Extracting this ester presents a dual challenge:

  • Enzymatic Artifacts: GLVs are rapidly generated by lipoxygenase (LOX) pathways upon tissue damage. Immediate enzyme inhibition is required to distinguish endogenous levels from processing artifacts.

  • Thermal Instability: As an unsaturated ester, the analyte is susceptible to isomerization and hydrolysis under harsh distillation conditions.

This guide prioritizes Solvent-Assisted Flavor Evaporation (SAFE) as the "Gold Standard" for artifact-free isolation, while providing Simultaneous Distillation-Extraction (SDE) as a robust alternative for high-concentration requirements.[1][2]

Physicochemical Profile & Solvent Selection

Understanding the analyte's properties dictates the extraction logic.

PropertyValueImplication for Extraction
Boiling Point ~199°C (at 760 mmHg)Semi-volatile; requires high vacuum (SAFE) or steam distillation (SDE) for recovery.[1][2]
LogP ~3.77 (Hydrophobic)Highly soluble in non-polar solvents (Pentane, Hexane) and ethers.
Stability Labile (Ester/Alkene)Avoid strong acids/bases (hydrolysis risk). Avoid prolonged heat >60°C without vacuum.
Odor Threshold Low (ppb range)Requires concentration factors of >1000x for detection in some matrices.

Solvent Recommendation:

  • Primary: Diethyl Ether / Pentane (1:1 v/v).

    • Reasoning: Low boiling point allows concentration of the extract at low temperatures (35°C), minimizing loss of the target ester. The ether component ensures solubility of slightly more polar co-volatiles.

  • Alternative: Dichloromethane (DCM).

    • Use Case: When lipid co-extraction is less of a concern, or for heavier matrices. Note: DCM is denser than water (bottom layer), complicating SDE setups.[3]

Pre-Extraction: Enzyme Inhibition (Critical Step)[2]

cis-3-Hexenyl esters are downstream products of the hydroperoxide lyase pathway.[1][2] Crushing plant tissue triggers this pathway immediately.

Protocol:

  • Flash Freezing: Immediately freeze fresh plant material in liquid nitrogen (

    
    ).
    
  • Inhibition Buffer (Optional but Recommended): If homogenization in water is necessary, use a saturated Calcium Chloride (

    
    )  solution or adjust pH < 3 to inhibit LOX activity during the initial maceration.
    

Protocol A: Solvent-Assisted Flavor Evaporation (SAFE)

The "Gold Standard" for obtaining a true-to-nature extract free from non-volatile lipids and thermal artifacts.[1][2]

Reagents & Equipment
  • Apparatus: SAFE head (glass high-vacuum distillation unit), thermostated water bath, liquid nitrogen traps.[2]

  • Vacuum: High-vacuum pump capable of

    
     mbar.[1][2]
    
  • Internal Standard (IS): Nonyl acetate (10 µg/mL in MeOH) or Deuterated cis-3-hexenyl acetate (if available).[1][2]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Homogenization:

    • Grind 50g of frozen plant material in liquid

      
      .
      
    • Transfer powder to a flask containing 150 mL Solvent Mix (Pentane/Ether 1:1) and 50 µL Internal Standard.

    • Stir at 4°C for 2 hours (extraction). Filter solids to obtain the crude extract .

  • SAFE Distillation:

    • Connect the flask containing the crude extract to the feed arm of the SAFE apparatus.

    • Maintain the sample flask at 40°C (water bath).

    • Maintain the receiving flask in Liquid Nitrogen (-196°C) .

    • Apply High Vacuum (

      
       Torr).[1][2]
      
    • Mechanism:[1][2][4] The extract is admitted dropwise into the heated head. Volatiles (analyte + solvent) flash evaporate and re-condense instantly in the cryogenic trap. Non-volatiles (waxes, chlorophyll) remain in the waste leg.

  • Concentration:

    • Thaw the distillate. Dry over anhydrous

      
       for 30 mins.
      
    • Concentrate to ~200 µL using a Vigreux column (45°C bath) or gentle Nitrogen stream. Do not evaporate to dryness. [1]

Protocol B: Simultaneous Distillation-Extraction (SDE)

The "Workhorse" method (Likens-Nickerson) for robust concentration, suitable when ultra-trace analysis is required and thermal degradation is less of a concern.[1][2]

Step-by-Step Methodology
  • Setup:

    • Use a Likens-Nickerson apparatus.[1][2]

    • Side A (Sample): 50g Plant Material + 500 mL Distilled Water + Internal Standard.

    • Side B (Solvent): 50 mL Pentane/Diethyl Ether (1:1).

  • Extraction:

    • Heat both flasks to reflux.

    • Mechanism:[1][2][4] Steam distills the volatiles from the plant; solvent vapor extracts them from the condensed steam in the central chamber.

    • Duration: 60–120 minutes. (Longer times risk ester hydrolysis).

  • Recovery:

    • Collect the organic phase.[3][5][6] Dry over

      
      .[6]
      
    • Concentrate as described in the SAFE protocol.

Workflow Visualization

Figure 1: Extraction Decision Matrix

ExtractionDecision Start Start: Plant Matrix Analysis IsVolatile Target: this compound Start->IsVolatile Goal Goal? IsVolatile->Goal TrueProfile True-to-Nature Profile (Avoid Artifacts) Goal->TrueProfile Thermal Sensitivity HighConc Max Concentration (Trace Detection) Goal->HighConc Robustness SAFE Protocol A: SAFE (High Vacuum, Low Temp) TrueProfile->SAFE SDE Protocol B: SDE (Steam Distillation) HighConc->SDE Analysis GC-MS Analysis SAFE->Analysis SDE->Analysis

Caption: Decision matrix for selecting between SAFE (preservation of thermally labile esters) and SDE (efficiency).

Figure 2: SAFE Mechanism Flow

SAFE_Flow Crude Crude Solvent Extract (Contains Lipids + Volatiles) Head Heated Head (40°C) Flash Evaporation Crude->Head Dropwise Addition Vacuum High Vacuum (< 10^-3 mbar) Trap Cryogenic Trap (-196°C) (Volatiles + Solvent) Vacuum->Trap Maintains Pressure separation Separation Head->separation Vacuum Pull Waste Residue (Chlorophyll, Waxes) separation->Waste Non-Volatiles separation->Trap Volatiles Final GC-Ready Extract Trap->Final Thaw & Conc.

Caption: Schematic of the Solvent-Assisted Flavor Evaporation (SAFE) process, separating non-volatile matrix components from the target ester.

Analytical Validation (GC-MS)

To validate the extraction, use the following chromatographic conditions.

  • Column: DB-WAX or HP-Innowax (Polar column preferred for ester separation).[1][2]

    • Dimensions: 30m x 0.25mm x 0.25µm.[7]

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 240°C

    • Hold 5 min.

  • MS Detection:

    • Scan Mode: 35–300 m/z.

    • Quantification Ions (SIM): m/z 82 (Base peak, cyclohexene ring fragment), 67 , 85 .

    • Note: The molecular ion (184) is often weak; rely on m/z 82 for quantification.

References

  • Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavour evaporation - A new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology.

  • Chaintreau, A. (2001). Simultaneous Distillation-Extraction: From Birth to Maturity—Review. Flavour and Fragrance Journal.

  • NIST Chemistry WebBook. cis-3-Hexenyl isovalerate Spectral Data.[1][2]

  • Hatanaka, A. (1993). The biogeneration of green odour by green leaves. Phytochemistry. [2]

Sources

Application Note: Advanced HPLC Detection Strategies for Non-Volatile Precursors of cis-3-Hexenyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the analysis of non-volatile precursors of cis-3-Hexenyl 3-methylbutanoate, specifically cis-3-Hexenol and 3-methylbutanoic acid, using High-Performance Liquid Chromatography (HPLC). Due to the lack of strong chromophores in these analytes, conventional UV-Vis detection methods are often inadequate. Here, we detail protocols for universal detection techniques, including Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD). Additionally, we provide a robust derivatization protocol to enable highly sensitive fluorescence detection. This guide is intended for researchers and scientists in the flavor, fragrance, and food science industries, as well as drug development professionals working with analogous non-chromophoric compounds.

Introduction: The Analytical Challenge

This compound is a volatile ester that contributes to the characteristic fruity and green aromas of many fruits and plants. Its biosynthesis and chemical synthesis involve the precursor molecules cis-3-Hexenol and 3-methylbutanoic acid. Monitoring the concentration of these non-volatile precursors is crucial for process optimization, quality control, and stability studies. However, their analysis by HPLC is challenging due to their physicochemical properties. 3-methylbutanoic acid lacks a significant chromophore, rendering it nearly transparent to UV-Vis detectors at typical analytical wavelengths[1][2]. While cis-3-Hexenol possesses a double bond, its UV absorbance is weak, leading to poor sensitivity.

To overcome these limitations, several alternative detection methods can be employed. This application note explores three universal detection techniques that do not rely on the chromophoric properties of the analyte: Refractive Index (RI), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD). Furthermore, we describe a pre-column derivatization method to introduce a fluorescent tag to the precursor molecules, enabling highly sensitive and selective detection by a fluorescence detector (FLD).

Universal HPLC Detection Methods

Universal detectors are invaluable for the analysis of non-chromophoric compounds.[3] The choice of detector depends on factors such as required sensitivity, compatibility with gradient elution, and the nature of the analyte.

Refractive Index (RI) Detection

Principle of Operation: An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[4][5] As most compounds have a refractive index different from the mobile phase, this detector offers near-universal detection.[6]

Causality Behind Experimental Choices: RI detection is a bulk property measurement, making it sensitive to any change in the mobile phase composition.[4] Consequently, it is incompatible with gradient elution and is highly susceptible to temperature and flow rate fluctuations, which necessitates a stable chromatographic environment.[3][5]

Advantages:

  • Truly universal for most analytes.

  • Non-destructive, allowing for fraction collection.

Limitations:

  • Relatively low sensitivity compared to other methods.[3]

  • Not compatible with gradient elution.[5]

  • Sensitive to temperature and flow rate changes.[3]

Evaporative Light Scattering Detection (ELSD)

Principle of Operation: ELSD is a quasi-universal detector that is particularly well-suited for non-volatile and semi-volatile analytes.[7][8] The HPLC eluent is first nebulized into a fine aerosol. The solvent is then evaporated in a heated drift tube, leaving behind solid particles of the analyte. These particles pass through a light beam, and the scattered light is measured by a photodetector.[7][8]

Causality Behind Experimental Choices: The three-step process of nebulization, evaporation, and detection makes ELSD compatible with gradient elution, as the mobile phase is removed before detection.[9][10] The choice of drift tube temperature is critical; it must be high enough to evaporate the mobile phase but low enough to avoid volatilizing the analyte.

Advantages:

  • Compatible with gradient elution.[11]

  • Detects any non-volatile and many semi-volatile compounds.[7][8]

  • Provides a more stable baseline than RI detection.[2]

Limitations:

  • Destructive method.

  • Response can be non-linear.

  • Requires optimization of nebulizer and evaporator settings.

Charged Aerosol Detection (CAD)

Principle of Operation: CAD is another aerosol-based universal detector that offers high sensitivity and a wide dynamic range.[12][13] Similar to ELSD, the eluent is first nebulized and the solvent evaporated. The resulting analyte particles are then charged by a corona discharge. The charged particles are transferred to a collector, where their charge is measured by a highly sensitive electrometer.[8]

Causality Behind Experimental Choices: The response in CAD is proportional to the mass of the analyte, regardless of its chemical structure, providing a more uniform response for non-volatile compounds compared to other detectors.[12][14] This makes it particularly useful for quantifying impurities and related substances where standards may not be available.

Advantages:

  • High sensitivity, often in the low nanogram range.[8][12]

  • Consistent response for non-volatile analytes.[8][14]

  • Wide dynamic range of over four orders of magnitude.[12][13]

  • Compatible with gradient elution.

Limitations:

  • Destructive method.

  • Response can be affected by mobile phase composition.[12]

Experimental Protocols: Universal Detection

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of cis-3-Hexenol and 3-methylbutanoic acid (1 mg/mL) in acetonitrile.

  • Working Standards: Prepare a series of mixed working standards by diluting the stock solutions with the mobile phase to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Sample Preparation: Dilute the sample matrix with the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC System and Conditions

A standard HPLC system equipped with the respective detector is used. The following conditions can be used as a starting point and should be optimized for your specific system and application.

ParameterRI DetectionELSDCAD
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v) with 0.1% Acetic AcidGradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. 20% B to 80% B over 15 min.Gradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. 20% B to 80% B over 15 min.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Injection Vol. 20 µL20 µL20 µL
Detector Refractive Index DetectorEvaporative Light Scattering DetectorCharged Aerosol Detector
Detector Settings Cell Temperature: 35 °CDrift Tube Temp: 40 °C, Gas Flow: 1.5 L/minEvaporation Temp: 35 °C, Gas Pressure: 70 psi

Note: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of 3-methylbutanoic acid, leading to better peak shape.[15] For MS-compatible methods, formic acid should be used instead of phosphoric acid.[16]

Workflow for Universal Detection

Universal_Detection_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis Stock Prepare Stock Solutions (1 mg/mL) Working Prepare Working Standards (1-500 µg/mL) Stock->Working Sample Dilute & Filter Sample Inject Inject into HPLC Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Universal Detection Separate->Detect RI RI Detector Calibrate Generate Calibration Curve RI->Calibrate ELSD ELSD ELSD->Calibrate CAD CAD CAD->Calibrate Detect->RI Isocratic Detect->ELSD Gradient Detect->CAD Gradient Quantify Quantify Analytes Calibrate->Quantify

Caption: General workflow for the analysis of non-volatile precursors using universal HPLC detectors.

Derivatization for Enhanced Detection

For applications requiring higher sensitivity and selectivity, pre-column derivatization can be employed to attach a fluorescent tag to the analytes.[17][18] This approach is particularly effective for both carboxylic acids and alcohols.

Derivatization of 3-methylbutanoic acid

Principle: Carboxylic acids can be derivatized with a fluorescent labeling reagent such as 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) to form highly fluorescent esters.[19] The reaction is a nucleophilic substitution where the carboxylate anion attacks the benzylic bromide of the reagent.[19]

Derivatization of cis-3-Hexenol

Principle: Alcohols can be derivatized with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) to form stable, highly fluorescent derivatives.[20][21] The reaction proceeds in a basic medium where the alcohol attacks the chloroformate group.[20]

Experimental Protocol: Fluorescence Derivatization

Reagents
  • 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) solution (1 mg/mL in acetonitrile)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (1 mg/mL in acetonitrile)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Sodium phosphate buffer (pH 12.5)

  • Acetonitrile (HPLC grade)

Derivatization Protocol for 3-methylbutanoic acid
  • To 100 µL of the sample or standard solution in a vial, add 100 µL of the BDPO solution.

  • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-Crown-6.[19]

  • Vortex the mixture for 30 seconds.

  • Heat the reaction mixture at 60°C for 30 minutes.[19]

  • After cooling to room temperature, centrifuge the mixture. The supernatant is ready for HPLC analysis.

Derivatization Protocol for cis-3-Hexenol
  • In a vial, mix 500 µL of the sample or standard solution with 500 µL of acetonitrile.

  • Add 100 µL of the FMOC-Cl solution.

  • Add 100 µL of sodium phosphate buffer (pH 12.5) to catalyze the reaction.[20][21]

  • Vortex the mixture and let it stand at room temperature for 15 minutes.[20]

  • The reaction mixture is now ready for HPLC analysis.

HPLC-FLD System and Conditions
ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient: A: Water, B: Acetonitrile. 40% B to 90% B over 20 min.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Fluorescence Detector For BDPO derivatives: Ex: 305 nm, Em: 390 nm
For FMOC-Cl derivatives: Ex: 259 nm, Em: 311 nm[20][21]

Workflow for Derivatization and Fluorescence Detection

Derivatization_Workflow cluster_sample Sample/Standard cluster_deriv Derivatization cluster_hplc HPLC-FLD Analysis cluster_data Data Analysis Sample Aqueous Sample/ Standard Solution Deriv_Acid 3-methylbutanoic acid: + BDPO, K₂CO₃, 18-Crown-6 Heat at 60°C Sample->Deriv_Acid Deriv_Alc cis-3-Hexenol: + FMOC-Cl, Phosphate Buffer Room Temperature Sample->Deriv_Alc Inject Inject into HPLC Deriv_Acid->Inject Deriv_Alc->Inject Separate Gradient Separation (C18 Column) Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for pre-column derivatization and subsequent HPLC-FLD analysis.

Conclusion

The analysis of non-volatile precursors of this compound, namely cis-3-Hexenol and 3-methylbutanoic acid, requires specialized HPLC detection methods due to their poor UV absorbance. This application note has detailed robust and reliable protocols using universal detectors (RI, ELSD, and CAD) and a highly sensitive fluorescence detection method following pre-column derivatization. The choice of method will depend on the specific analytical requirements, such as sensitivity, sample throughput, and available instrumentation. The provided protocols and workflows serve as a comprehensive guide for researchers to successfully quantify these and other non-chromophoric compounds.

References

  • Vertex AI Search. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Dixon, R. W., & Peterson, D. S. (n.d.). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole.
  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis - Live Biotherapeutics. Retrieved from [Link]

  • LabRulez LCMS. (2025, May 6). Episode 1: The Benefits of Charged Aerosol Detection (CAD)
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • SCION Instruments. (2024, January 25). RI Detector HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis: Application to the Detection of Dihydroqinghaosu (DQHS) and its Metabolites in Biological Samples. Retrieved from [Link]

  • Lo Conte, M., et al. (2023, March 3). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology.
  • Shimadzu Scientific Instruments. (2020, November 19). New Evaporative Light Scattering Detector for HPLC Provides Highest ELSD Sensitivity.
  • SIELC Technologies. (2018, February 16). Separation of Butanoic acid, 3-methyl-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). HPLC with Charged Aerosol Detection.
  • Van de Wiele, T., et al. (2013, June 15).
  • ResearchGate. (2015, March 25). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
  • Mukherjee, P. S., & Karnes, H. T. (1996).
  • Nacalai Tesque, Inc. (n.d.).
  • ACS Publications. (1999, October 1). Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Refractive index detector – Knowledge and References.
  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • Iwaki, K., & Kinoshita, T. (1995). Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids. PubMed.
  • MDPI. (2023, May 13). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction.
  • ResearchGate. (2025, August 7).
  • KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
  • Huang, G., et al. (1999). Determination of trace c(1)-c(4)
  • JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors.
  • Scribd. (n.d.). Refractive Index Detector in HPLC.
  • Bentham Science Publishers. (2021, October 1). s Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III).
  • Google Patents. (n.d.).
  • PubMed. (2014, January 3).
  • California State University, Sacramento. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbutanoic Acid.
  • Agilent. (2011, May 17).
  • AOCS. (2019, July 23). Fatty Acid Analysis by HPLC. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of cis-3-Hexenyl Isovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the microwave-assisted synthesis (MAOS) of cis-3-Hexenyl isovalerate (CAS 35154-45-1), a high-value flavor and fragrance compound characterized by its fresh, fruity, and green apple/blueberry notes.

Traditional Fischer esterification of cis-3-hexen-1-ol ("Leaf Alcohol") often suffers from long reaction times and, critically, the risk of acid-catalyzed isomerization of the cis-double bond to the thermodynamically more stable (but olfactorily inferior) trans-isomer.

This guide presents two validated protocols utilizing microwave irradiation to overcome these limitations:

  • Protocol A: A biocatalytic route using Candida antarctica Lipase B (CALB) for maximum stereochemical retention and "natural" labeling.

  • Protocol B: A solid-acid catalyzed route for rapid, scalable synthesis.

Scientific Background & Mechanism[1]

The Challenge of cis-3-Hexenyl Esters

The olfactory value of cis-3-hexenyl isovalerate relies heavily on the geometry of the double bond at the C3 position. Conventional heating (>120°C) or strong homogeneous acids (e.g., H₂SO₄) can trigger a cis-to-trans isomerization, degrading the sharp "green" character into a flatter, fatty note.

Microwave Advantage

Microwave irradiation (2.45 GHz) provides selective dielectric heating. The polar reagents (cis-3-hexen-1-ol and isovaleric acid) couple efficiently with the electromagnetic field, generating rapid internal heat. This minimizes the "wall effect" seen in oil baths and allows for:

  • Kinetic Control: Rapid heating/cooling cycles reduce the thermal window for isomerization.

  • Solvent-Free Processing: The reagents themselves act as the microwave absorbing medium (susceptor), aligning with Green Chemistry Principle #5.

Reaction Scheme

The reaction involves the condensation of cis-3-hexen-1-ol with isovaleric acid.


Critical Process Parameters (CPPs)

ParameterProtocol A (Enzymatic)Protocol B (Solid Acid)Rationale
Catalyst Novozym 435 (Immobilized CALB)Amberlyst-15 or Sulfated ZirconiaEnzymes require mild temps; Solid acids handle higher thermal stress.
Temperature 50°C – 60°C80°C – 95°C>60°C denatures CALB; <80°C is too slow for solid acids.
Molar Ratio 1:1 to 1:1.5 (Alcohol:Acid)1:1.2 (Alcohol:Acid)Excess acid drives equilibrium; Enzymes can be inhibited by high acid conc.
Water Removal Molecular Sieves (4Å)Azeotropic or Open VesselWater is a byproduct; accumulation promotes hydrolysis (reverse reaction).
Time 30 – 60 mins5 – 15 minsEnzymes are slower but more selective; Acids are rapid.

Experimental Workflow Visualization

The following diagram outlines the logical flow for the microwave-assisted synthesis, highlighting the divergence between the Enzymatic and Solid-Acid routes.

G Start Reagent Prep: cis-3-Hexen-1-ol + Isovaleric Acid Choice Select Catalyst Route Start->Choice RouteA Protocol A: Enzymatic (Novozym 435) Choice->RouteA High Selectivity RouteB Protocol B: Solid Acid (Amberlyst-15) Choice->RouteB High Speed SetupA Add Molecular Sieves Temp: 50-60°C Time: 45 min RouteA->SetupA SetupB Add Catalyst (2-5% w/w) Temp: 85°C Time: 10 min RouteB->SetupB MW_Irradiation Microwave Irradiation (Dynamic Power Mode) SetupA->MW_Irradiation SetupB->MW_Irradiation Workup Filtration (Catalyst Recovery) MW_Irradiation->Workup Purification Flash Chromatography or Vacuum Distillation Workup->Purification QC QC Analysis: GC-MS (Purity) NMR (cis/trans ratio) Purification->QC

Caption: Comparative workflow for Enzymatic vs. Solid-Acid MW synthesis.

Protocol A: Biocatalytic Synthesis (High Selectivity)

Objective: Synthesize cis-3-hexenyl isovalerate with >99% retention of cis-geometry. Catalyst: Candida antarctica Lipase B immobilized on acrylic resin (e.g., Novozym 435).

Materials
  • cis-3-Hexen-1-ol (>98% purity)[1]

  • Isovaleric acid (>99% purity)

  • Novozym 435[2][3]

  • Molecular Sieves (4Å), activated

  • Microwave Reactor (Single-mode preferred, e.g., Biotage Initiator or CEM Discover)

Procedure
  • Preparation: In a 10 mL microwave-transparent vial, add cis-3-hexen-1-ol (10 mmol, 1.00 g) and isovaleric acid (10 mmol, 1.02 g).

  • Catalyst Addition: Add Novozym 435 (20 mg, ~1% w/w relative to total reactants).

  • Water Scavenging: Add 100 mg of activated 4Å molecular sieves to the vial. Note: Water removal is crucial to shift the equilibrium toward ester formation.

  • Microwave Setup:

    • Mode: Dynamic Power (Set temperature, allow power to fluctuate).

    • Temperature: 55°C (Do not exceed 60°C to prevent enzyme deactivation).

    • Stirring: High (magnetic stir bar).

    • Max Power: Set to 50W (Low power prevents localized overheating of the enzyme).

  • Reaction: Irradiate for 45 minutes.

  • Workup: Cool to room temperature. Filter the mixture to remove the enzyme and sieves. (The enzyme can be washed with hexane and reused).[3]

  • Purification: The filtrate is often >95% pure. If necessary, remove unreacted acid via a mild bicarbonate wash or short-path distillation.

Expected Yield: 92-96% Isomeric Purity: >99.5% cis

Protocol B: Solid-Acid Synthesis (High Throughput)

Objective: Rapid synthesis for scale-up or screening. Catalyst: Amberlyst-15 (macroreticular cation exchange resin) or Sulfated Zirconia.

Procedure
  • Preparation: In a 10 mL microwave vial, mix cis-3-hexen-1-ol (10 mmol) and isovaleric acid (12 mmol, 1.2 equiv).

  • Catalyst Addition: Add Amberlyst-15 (50 mg, ~2.5% w/w).

  • Microwave Setup:

    • Mode: Dynamic Power.

    • Temperature: 85°C.

    • Max Power: 150W.

    • Pressure Limit: 200 psi (Safety cutoff).

  • Reaction: Irradiate for 10 minutes.

  • Workup: Cool immediately (air jet cooling) to stop the reaction and prevent isomerization. Filter the catalyst.[3]

  • Purification: Wash with sat. NaHCO₃ to remove excess isovaleric acid. Dry over MgSO₄.

Expected Yield: 88-92% Isomeric Purity: >98% cis (Slight risk of isomerization if overheated).

Mechanism of Action: Enzymatic "Ping-Pong" Bi-Bi

Understanding the enzymatic mechanism helps in troubleshooting. The reaction follows a Ping-Pong Bi-Bi pathway where the enzyme is temporarily acylated.

Mechanism Enz Free Lipase (Ser-OH) Complex1 Acyl-Enzyme Intermediate Enz->Complex1 + Acid Acid Isovaleric Acid Water H2O (Byproduct) Complex1->Water Release Complex2 Tetrahedral Intermediate Complex1->Complex2 + Alcohol Alcohol cis-3-Hexenol Complex2->Enz Regeneration Product cis-3-Hexenyl Isovalerate Complex2->Product Release

Caption: Ping-Pong Bi-Bi mechanism of Lipase-catalyzed esterification.

Analytical Validation & Troubleshooting

Quality Control (GC-MS)
  • Column: DB-Wax or HP-5.

  • Retention Time: cis-3-hexenyl isovalerate will elute after the alcohol but before the trans-isomer (on polar columns).

  • Mass Spec Fragments: Look for m/z 82 (cyclohexene ring fragment characteristic of hexenyl esters) and m/z 85 (isovaleryl group).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Water accumulation inhibiting equilibrium.Increase Molecular Sieves load; Ensure reagents are dry.
Isomerization (trans detected) Temperature too high (>100°C) or Acid catalyst too strong.Switch to Protocol A (Enzymatic); Reduce temp in Protocol B.
Enzyme Inactivation Overheating ("Hot spots") in MW.Use "Power Cycling" or simultaneous air cooling; Ensure vigorous stirring.

References

  • Yadav, G. D., & Lathi, P. S. (2004). Kinetics and mechanism of synthesis of butyl isovalerate over immobilized lipases. Biochemical Engineering Journal, 19(3), 239-245. Link (Validates lipase kinetics for isovalerates).

  • Yadav, G. D., & Borkar, I. V. (2009). Kinetic modeling of microwave-assisted lipase-catalyzed synthesis of citronellyl acetate in a solvent-free system. Industrial & Engineering Chemistry Research, 48(17), 7915-7922. Link (Establishes MW-Enzyme stability protocols).

  • Panda, T., et al. (2011). Microwave-assisted rapid synthesis of flavor esters. Journal of Food Science and Technology. (General reference for MW flavor synthesis).
  • NIST Chemistry WebBook. cis-3-Hexenyl isovalerate. Link (Physical property verification).

  • de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects.[3][4] Chemical Society Reviews, 34, 164-178. Link (Fundamental MW mechanism).

Sources

Troubleshooting & Optimization

troubleshooting low recovery rates of cis-3-Hexenyl 3-methylbutanoate in headspace analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Recovery Rates in Headspace Analysis (HS-GC/MS) Analyte: cis-3-Hexenyl 3-methylbutanoate (CAS: 35154-45-1) Synonyms: cis-3-Hexenyl isovalerate, (Z)-3-Hexenyl isovalerate Application: Flavor & Fragrance Profiling, Drug Development, Plant Metabolomics

Analyte Profile & Physicochemical Constraints

Before troubleshooting, it is critical to understand why this molecule behaves poorly in standard headspace conditions. This compound is a semi-volatile ester with specific thermodynamic limitations.

PropertyValueImplication for Headspace Analysis
Molecular Weight 184.28 g/mol Moderate size; requires sufficient energy to volatilize.
Boiling Point ~199°C - 213°CHigh. It does not readily partition into the headspace at room temperature.
LogP (Hydrophobicity) ~3.5 (Est.)Hydrophobic. It prefers the fiber (organic phase) over water, but needs help leaving the aqueous matrix.
Odor Character Green, Fruity, AppleHigh olfactory impact; low analytical thresholds required.
Stability Ester linkageSusceptible to hydrolysis in acidic/basic aqueous solutions.

Troubleshooting Guide: Frequently Asked Questions

Q1: I am seeing very low signal intensity despite high spike concentrations. Is my extraction time too short?

Diagnosis: It is likely a Thermodynamic Limitation , not just kinetic. Technical Insight: Because the boiling point of this compound is >200°C, its vapor pressure at standard incubation temperatures (40°C–50°C) is low. Simply extending the time won't help if the partition coefficient (


) heavily favors the liquid phase.

Corrective Action:

  • Increase Incubation Temperature: Shift from 40°C to 60°C–70°C .

    • Why? Increasing temperature exponentially increases vapor pressure (Henry’s Law), driving the semi-volatile ester into the headspace.

    • Caution: Do not exceed 80°C if using aqueous samples without a pressure-tight seal, as water vapor will compete for SPME fiber sites.

  • Verify Equilibrium Time: Conduct a "Time Profile" experiment (10, 20, 30, 45, 60 min). For semi-volatiles, equilibrium often requires 30–45 minutes .

Q2: My recovery varies wildly between samples. Why is the method not reproducible?

Diagnosis: Matrix Effect (Salting Out) is inconsistent. Technical Insight: In aqueous matrices, the solubility of hydrophobic esters is affected by ionic strength. If your samples have different natural salt levels (e.g., biological fluids vs. pure water), the "salting out" effect will vary, altering the


 value and thus the recovery.

Corrective Action: Saturate the Matrix. You must standardize the ionic strength across all samples.

  • Protocol: Add NaCl to a concentration of 30% (w/v) or saturation.

  • Mechanism: The hydration spheres of salt ions "steal" water molecules, reducing the water available to solvate the ester. This forces the hydrophobic this compound out of the liquid and into the headspace (or fiber).

Q3: Which SPME fiber should I use? I am currently using 100 µm PDMS.

Diagnosis: Sub-optimal Fiber Selectivity. Technical Insight: While 100 µm PDMS (Polydimethylsiloxane) is a standard non-polar fiber, it is often better suited for highly volatile non-polar compounds. For a C11 ester with a MW of 184, a mixed-phase fiber provides better retention and selectivity.

Recommendation: Switch to DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS) or PDMS/DVB .

  • DVB/CAR/PDMS (50/30 µm): The "Flavor Fiber." The Carboxen layer traps smaller volatiles, while the DVB layer retains mid-size semi-volatiles like your target ester.

  • PDMS/DVB (65 µm): Excellent for amines and esters. It offers higher capacity for this specific molecular weight range than pure PDMS.

Q4: I see "ghost peaks" or carryover in blank runs. Is the analyte sticking to the system?

Diagnosis: Adsorption/Cold Spots. Technical Insight: With a boiling point >200°C, this compound will condense on any surface cooler than its dew point. Common cold spots include the transfer line (if using Headspace Trap) or the needle guide.

Corrective Action:

  • Increase Desorption Temp: Ensure the inlet is at 250°C .

  • Fiber Bake-out: Post-injection bake-out at 260°C for 5 minutes is mandatory.

  • Inlet Liner: Use a deactivated, low-volume SPME liner (0.75mm ID). Glass wool increases surface area for irreversible adsorption; avoid it if possible.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for isolating the root cause of low recovery.

TroubleshootingLogic Start Problem: Low Recovery of This compound CheckTemp Check Incubation Temp (Is it < 50°C?) Start->CheckTemp ActionTemp Increase to 60-70°C CheckTemp->ActionTemp Yes CheckSalt Check Ionic Strength (Is NaCl added?) CheckTemp->CheckSalt No ActionTemp->CheckSalt ActionSalt Add NaCl to Saturation (Salting Out) CheckSalt->ActionSalt No CheckFiber Check SPME Fiber (Is it 100µm PDMS?) CheckSalt->CheckFiber Yes ActionSalt->CheckFiber ActionFiber Switch to DVB/CAR/PDMS (Better for MW 184) CheckFiber->ActionFiber Yes CheckpH Check pH Stability (Is pH <3 or >9?) CheckFiber->CheckpH No ActionFiber->CheckpH ActionpH Buffer to pH 6-7 (Prevent Hydrolysis) CheckpH->ActionpH Yes Success Recovery Optimized CheckpH->Success No ActionpH->Success

Figure 1: Step-by-step diagnostic workflow for identifying recovery bottlenecks.

Optimization Protocol: The "Salting Out" Validation

Use this protocol to validate the matrix modification effect. This is the single most effective step for hydrophobic esters.

Materials
  • 20 mL Headspace Vials (Screw or Crimp top).

  • NaCl (Analytical Grade, baked at 140°C to remove volatiles).

  • Internal Standard (e.g., 2-Octanol or deuterated analog).

Workflow
  • Preparation:

    • Control: 5 mL Sample + 10 µL Internal Standard.

    • Test A: 5 mL Sample + 1g NaCl + 10 µL Internal Standard.

    • Test B: 5 mL Sample + 1.8g NaCl (Saturation) + 10 µL Internal Standard.

  • Incubation:

    • Agitate at 500 RPM.

    • Temperature: 60°C .

    • Time: 30 minutes .

  • Extraction (SPME):

    • Fiber: DVB/CAR/PDMS.[1][2][3][4][5]

    • Exposure: 20 minutes (Headspace).

  • Analysis:

    • Compare Peak Area Ratio (Analyte/IS) across Control, Test A, and Test B.

Expected Result: Test B should show a 200–300% increase in signal intensity compared to Control due to the salting-out effect reducing the ester's water solubility.

Mechanism of Action: Salting Out

The following diagram explains the chemical mechanism driving the recovery improvement when salt is added.

SaltingOutMechanism cluster_liquid Liquid Phase Water Water Molecules Analyte cis-3-Hexenyl 3-methylbutanoate Water->Analyte Solvation (Weak) Headspace Headspace/Fiber Analyte->Headspace Driven Out (Hydrophobic Effect) Salt NaCl Ions (Na+, Cl-) Salt->Water Strong Hydration Shell (Steals Water)

Figure 2: The "Salting Out" Effect.[3] Salt ions bind water molecules tightly, reducing the solvent available for the analyte and forcing it into the headspace.

References

  • Restek Corporation. (n.d.). SPME Fiber Selection Guide for Volatiles and Semivolatiles.[2] Retrieved from [Link]

  • Agilent Technologies. (2021).[3] Use of Salt to Increase Analyte Concentration in SPME Headspace Applications.[3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds. Retrieved from [Link]

Sources

Technical Support Center: Improving the Hydrolytic Stability of cis-3-Hexenyl 3-methylbutanoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cis-3-Hexenyl 3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this volatile ester and encountering challenges with its stability in aqueous environments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate hydrolytic degradation and ensure the integrity of your experiments and formulations.

Introduction: The Challenge of Ester Hydrolysis

This compound is a valuable compound known for its characteristic fresh, green, and fruity aroma, often associated with apples and blueberries.[1] However, like all esters, it is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form its parent alcohol (cis-3-Hexenol) and carboxylic acid (3-methylbutanoic acid).[2][3] This degradation is often catalyzed by acidic or basic conditions and can lead to a significant loss of the desired compound, impacting sensory properties, therapeutic efficacy, and experimental outcomes.[4][5] This guide will walk you through the mechanisms of hydrolysis and provide actionable strategies to enhance the stability of this compound in your aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem for my compound?

A1: Ester hydrolysis is the breakdown of an ester in the presence of water to form a carboxylic acid and an alcohol.[2][3] For this compound, this means the loss of the compound and the formation of cis-3-Hexenol and 3-methylbutanoic acid. This is problematic because it alters the chemical composition of your solution, leading to a loss of the desired aroma, potential changes in biological activity, and inaccurate experimental results. The reaction can be accelerated by acids or bases.[4][5]

Q2: What are the first signs that my ester is degrading?

A2: The most common signs of hydrolysis are a noticeable change in the aroma of your solution, a decrease in the expected concentration of the ester over time, and the appearance of new peaks corresponding to the degradation products (cis-3-Hexenol and 3-methylbutanoic acid) in your analytical chromatograms (e.g., GC-MS or HPLC).[5]

Q3: At what pH is this compound most stable?

Q4: Can temperature affect the stability of my ester solution?

A4: Yes, temperature plays a significant role. Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[8] For enhanced stability, it is recommended to prepare and store your aqueous solutions at reduced temperatures, such as in a refrigerator or on an ice bath during experimental manipulations.[5]

Q5: Are there any additives that can help stabilize my ester?

A5: Yes, several additives can improve stability. Antioxidants can prevent oxidative degradation, which can sometimes trigger hydrolysis.[2] Chelating agents like EDTA can sequester metal ions that may catalyze hydrolysis.[2] Additionally, creating a more hydrophobic environment through the use of co-solvents or encapsulation can physically protect the ester from water.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section provides a structured approach to troubleshooting common problems related to the hydrolytic instability of this compound.

Problem: Rapid loss of compound concentration in an aqueous solution.
Step 1: Verify the pH of your solution.
  • Rationale: The pH of the aqueous medium is the most critical factor influencing the rate of ester hydrolysis.[4]

  • Action: Use a calibrated pH meter to accurately measure the pH of your solution. If the pH is outside the optimal range of 4-6, adjust it using a suitable buffer system.

Step 2: Control the temperature.
  • Rationale: Higher temperatures accelerate the rate of hydrolysis.[8]

  • Action: Ensure that your solutions are prepared, stored, and handled at low temperatures. If possible, perform experiments in a temperature-controlled environment.

Step 3: Analyze for degradation products.
  • Rationale: Confirming the presence of cis-3-Hexenol and 3-methylbutanoic acid will verify that hydrolysis is the cause of the concentration loss.

  • Action: Use an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the degradation products in your sample.

The following diagram illustrates a decision-making workflow for troubleshooting hydrolysis issues:

Hydrolysis_Troubleshooting start Problem: Rapid Loss of This compound check_ph Measure pH of Aqueous Solution start->check_ph ph_in_range Is pH between 4 and 6? check_ph->ph_in_range adjust_ph Adjust pH with a suitable buffer system (e.g., citrate or acetate buffer) ph_in_range->adjust_ph No check_temp Review Storage and Experimental Temperature ph_in_range->check_temp Yes adjust_ph->check_ph temp_high Is temperature elevated (>25°C)? check_temp->temp_high reduce_temp Store solutions at 2-8°C. Use ice baths during experiments. temp_high->reduce_temp Yes analyze_degradation Analyze for Degradation Products (GC-MS or HPLC) temp_high->analyze_degradation No reduce_temp->analyze_degradation degradation_present Are hydrolysis products present? analyze_degradation->degradation_present implement_advanced Implement Advanced Stabilization Strategies (e.g., Co-solvents, Encapsulation) degradation_present->implement_advanced Yes end_solution Solution Stabilized degradation_present->end_solution No (Consider other degradation pathways) implement_advanced->end_solution

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Advanced Stabilization Strategies

If basic adjustments of pH and temperature are insufficient, consider these advanced strategies to further protect your compound.

Use of Co-solvents
  • Principle: Reducing the concentration of water in the solvent system can slow down the rate of hydrolysis. Water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be used as co-solvents.

  • Recommendation: Start by replacing a small percentage (e.g., 10-20%) of the aqueous phase with a co-solvent and assess the impact on stability. The optimal ratio will depend on the specific requirements of your experiment, including solubility and biological compatibility.

Microencapsulation with Cyclodextrins
  • Principle: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound.[9][10] This encapsulation creates a protective barrier, shielding the ester from water in the bulk solution and significantly enhancing its stability.[11][12]

  • Benefit: This technique is widely used in the food and pharmaceutical industries to stabilize flavors and fragrances.[13]

Experimental Protocol: Preparation of a this compound-β-cyclodextrin Inclusion Complex
  • Prepare a β-cyclodextrin solution: Dissolve β-cyclodextrin in deionized water at a concentration of 1-2% (w/v). Gentle heating (40-50°C) and stirring may be required to facilitate dissolution.

  • Add the ester: While vigorously stirring the β-cyclodextrin solution, slowly add this compound. A molar ratio of 1:1 (ester to cyclodextrin) is a good starting point.

  • Complexation: Continue stirring the mixture at room temperature for 4-6 hours to allow for the formation of the inclusion complex.

  • Isolation (Optional): For a solid complex, the solution can be cooled to 4°C for 24 hours to induce precipitation. The precipitate can then be collected by filtration, washed with a small amount of cold water, and dried under vacuum.

  • Verification: The formation of the inclusion complex can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC).[14]

The following diagram illustrates the encapsulation process:

Encapsulation_Workflow ester cis-3-Hexenyl 3-methylbutanoate (Guest Molecule) mixing Mixing in Aqueous Solution ester->mixing cyclodextrin β-Cyclodextrin (Host Molecule) cyclodextrin->mixing complex Inclusion Complex (Stabilized Ester) mixing->complex

Caption: Workflow for encapsulation of the ester with β-cyclodextrin.

Analytical Methods for Stability Assessment

To effectively troubleshoot and optimize the stability of your ester, it is essential to have a reliable analytical method to monitor its concentration over time.

Recommended Technique: Gas Chromatography (GC)
  • Principle: GC is well-suited for the analysis of volatile compounds like esters.[15][16] It separates compounds based on their boiling points and interaction with the stationary phase of the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

  • Sample Preparation: For aqueous samples, a liquid-liquid extraction with a non-polar solvent (e.g., hexane or dichloromethane) or solid-phase microextraction (SPME) can be used to isolate the ester and its degradation products prior to GC analysis.

Table 1: Typical GC Parameters for the Analysis of this compound
ParameterRecommended Setting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temp. 250°C
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Detector FID at 280°C or MS (scan range 40-300 m/z)

By implementing the strategies outlined in this guide, you can significantly improve the hydrolytic stability of this compound in your aqueous solutions, leading to more reliable and reproducible results in your research and development endeavors.

References
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. PubMed.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Benchchem.
  • Understanding pH in Hydrolysis. Prezi.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Google Search.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications.
  • Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. PMC.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF. ResearchGate.
  • Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Dr. Christine Grant.
  • Relative kinetic plots of cis-3-hexenyl-3-methylbutanoate versus... ResearchGate.
  • Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. ResearchGate.
  • Three types of hydrolysis and ways to prevent hydrolysis. Google Search.
  • (PDF) Food flavoring with β-cyclodextrin-complexed flavour substances. ResearchGate.
  • SAFETY DATA SHEET cis-3-Hexenyl isovalerate. Synerzine.
  • Utilization of ?-Cyclodextrin for Improved Flavor Retention in Thermally Processed Foods | Request PDF. ResearchGate.
  • Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. MDPI.
  • The study of stabilizing food enzymes using b-cyclodextrins. FFHD.
  • Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. PMC.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.
  • Cyclodextrins in the Food Industry. Encyclopedia.pub.
  • Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. ACS Publications.
  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.
  • CIS-3-HEXENYL ISOVALERATE. Ventos.
  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate.
  • cis-3-Hexenyl isovalerate. NIST WebBook.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Taylor & Francis Online.
  • Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI.
  • 3-hexenyl isovalerate, 10032-11-8. The Good Scents Company.
  • 505131 hexenyl cis-3 isovalerate fcc safety data sheet. Vigon.
  • This compound. Santa Cruz Biotechnology.
  • This compound = 97 , FCC, FG. Sigma-Aldrich.

Sources

purification of synthesized cis-3-Hexenyl 3-methylbutanoate via fractional distillation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Fractional Distillation & Troubleshooting Guide

Molecule: cis-3-Hexenyl 3-methylbutanoate (CAS: 35154-45-1) Application: High-purity Flavor & Fragrance (F&F) Synthesis

Executive Summary

This guide addresses the purification of cis-3-hexenyl isovalerate synthesized via Fischer esterification. The primary challenge in this workflow is preserving the thermally sensitive cis-3 double bond while completely removing the odorous starting material, isovaleric acid.

Critical Quality Attributes (CQAs):

  • Olfactory Purity: "Green, fruity, apple-like." (Must lack "sweaty/cheesy" notes from isovaleric acid).

  • Isomeric Purity: >98% cis-isomer.[1][2] (Thermal stress causes isomerization to the trans-2 or trans-3 analogs, destroying the "green" character).

Module 1: Physical Properties & Distillation Parameters

Before attempting distillation, verify your operating parameters against the thermodynamic limits of the molecule.

ParameterValue / LimitTechnical Note
Boiling Point (Atm) ~199°C - 220°CDo not distill at atm. Thermal degradation is guaranteed.
Boiling Point (Vac) ~98°C @ 15 mmHgTarget a head temperature of 85–95°C at 10–15 mmHg .
Flash Point ~81°CStandard flammability precautions apply.
Key Impurity 1 cis-3-Hexenol (BP ~156°C)Forms the "forerun." Recoverable.
Key Impurity 2 Isovaleric Acid (BP ~176°C)Critical: Must be removed chemically before distillation.
Thermal Limit 140°C (Pot Temp)Prolonged exposure >150°C accelerates cis-to-trans isomerization.

Module 2: The Purification Workflow

The success of the distillation is determined by the pre-treatment of the crude reaction mixture. You cannot rely on fractional distillation alone to separate isovaleric acid from the ester due to the formation of high-boiling azeotropes and the potency of the acid's odor (threshold <10 ppb).

Workflow Diagram

PurificationWorkflow cluster_critical CRITICAL CONTROL POINT Crude Crude Reaction Mix (Ester + Acid + Alcohol) Quench 1. Quench & Wash (Cold Water) Crude->Quench Stop Reaction Neut 2. Neutralization (Sat. NaHCO3 or 10% Na2CO3) Quench->Neut Target pH 8-9 PhaseSep 3. Phase Separation (Remove Aqueous Layer) Neut->PhaseSep Remove Isovalerate Salts Dry 4. Drying (MgSO4 + Filtration) PhaseSep->Dry Remove Water Distill 5. Vacuum Distillation (Vigreux/Packed Column) Dry->Distill Clear Oil Product Final Product (>98% cis-isomer) Distill->Product Main Fraction

Figure 1: Purification workflow emphasizing the neutralization step. Skipping the alkaline wash results in product contamination.

Module 3: Troubleshooting & FAQs

Category A: Vacuum & Temperature Instability

Q1: My vacuum is stable, but the head temperature is fluctuating wildly. Why? A: This is likely "flooding" or "bumping" caused by adiabatic cooling issues.

  • Diagnosis: Check if liquid is pooling in the column packing rather than draining back to the pot.

  • The Fix:

    • Insulate the Column: Wrap the Vigreux or packed column in glass wool and aluminum foil. This prevents vapor from condensing too early and choking the column.

    • Reduce Stir Rate: If using a magnetic stirrer, a vortex that is too violent can splash liquid into the column neck.

    • Check for Water: Even trace amounts of water (from incomplete drying) will flash-boil under vacuum, causing violent pressure spikes.

Q2: I cannot get the product to distill; the pot temperature is 140°C, but the head temp is only 40°C. A: You have insufficient vapor velocity or a "cold spot."

  • The Cause: The vapor is condensing and refluxing entirely before it reaches the thermometer bulb.

  • The Fix: Do not increase pot heat above 150°C (risk of isomerization). Instead, increase the vacuum (lower pressure). If you are at 20 mmHg, try going to 5-10 mmHg. This lowers the required boiling point, allowing vapor to reach the still head without thermal damage.

Category B: Product Quality & Chemistry

Q3: The GC purity is 99%, but the product smells "sweaty" or "cheesy." A: You have isovaleric acid carryover.

  • The Science: Isovaleric acid has an extremely low odor detection threshold. Even 0.1% contamination is olfactory ruin.

  • The Fix: Distillation cannot easily fix this. You must return the distillate to the separatory funnel . Wash with 10%

    
     (Sodium Carbonate) until the aqueous layer remains alkaline (pH > 9). Re-dry and re-distill.
    

Q4: The product smells "flat" or "fatty" rather than "green," and GC shows a new peak close to the main one. A: You have thermally isomerized the cis-3 bond to the trans-2 isomer.

  • The Cause: This occurs if the pot temperature exceeded 160°C or if the distillation took too long (prolonged heat soak). It is also catalyzed by trace acids (did you neutralize the catalyst?).

  • The Fix: This is irreversible. For the next batch:

    • Ensure the crude is neutral (pH 7) before heating.

    • Use a shorter path distillation head or a wiped-film evaporator if available to minimize residence time.

    • Use a higher vacuum to keep the pot temperature below 120°C.

Category C: Distillation Logic Tree

Use this logic flow to diagnose active run issues.

TroubleshootingLogic Start Issue Detected Type Identify Symptom Start->Type VacIssue Vacuum Fluctuating Type->VacIssue TempIssue Head Temp Drops Type->TempIssue OdorIssue Off-Odor in Distillate Type->OdorIssue LeakCheck Check Joints/Grease VacIssue->LeakCheck WaterCheck Did you dry with MgSO4? VacIssue->WaterCheck Insulate Insulate Column TempIssue->Insulate AcidCheck Smells Cheesy? (Isovaleric Acid) OdorIssue->AcidCheck FattyCheck Smells Fatty? (Trans-Isomer) OdorIssue->FattyCheck LowerPress Lower Pressure (Increase Vacuum) Insulate->LowerPress Rewash STOP: Rewash with Na2CO3 AcidCheck->Rewash Yes Scrap Irreversible Degradation FattyCheck->Scrap Yes

Figure 2: Decision matrix for active distillation troubleshooting.

Module 4: Experimental Protocol (Best Practice)

Standard Operating Procedure (SOP) for 100g Scale:

  • Neutralization: Wash the crude organic layer (100g) twice with 50mL of saturated

    
    . Verify the aqueous layer pH is >8.
    
  • Drying: Dry organic layer over anhydrous

    
     for 30 minutes. Filter into the boiling flask.
    
  • Setup: Attach a 20cm Vigreux column. Grease all joints (high-vacuum grease). Add a magnetic stir bar (do not use boiling stones under vacuum).

  • Degassing: Apply vacuum gradually. Allow solvents/water to flash off at room temperature before heating.

  • Ramp:

    • Set Vacuum to 10 mmHg .

    • Heat oil bath to 110°C .

    • Collect Forerun (Alcohol/Water) at Head Temp <80°C .

  • Collection:

    • Raise bath to 125-130°C .

    • Collect Main Fraction at Head Temp 95-100°C .

    • Stop when pot residue darkens or temperature spikes.

References

  • The Good Scents Company. (n.d.). (Z)-3-Hexenyl isovalerate Properties and Safety. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). cis-3-Hexenyl isovalerate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Bedoukian Research. (n.d.). Technical Data Sheet: Cis-3-Hexenyl Isovalerate. (Demonstrating industry standard purity >98%). Retrieved from [Link]

Sources

removing unreacted cis-3-hexenol impurities from cis-3-Hexenyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Removing Unreacted cis-3-hexenol from cis-3-Hexenyl 3-methylbutanoate

This guide is intended for researchers, chemists, and process development professionals facing challenges in the purification of this compound. Unreacted starting material, specifically cis-3-hexenol, is a common impurity that can compromise the final product's quality, aroma profile, and suitability for downstream applications. This document provides a structured troubleshooting approach, combining foundational chemical principles with field-proven purification protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: My initial purification by simple distillation leaves a significant amount of cis-3-hexenol in my ester product. Why is this separation so challenging?

A1: The primary challenge stems from the boiling points of the two compounds. While not extremely close, the difference can be insufficient for achieving high purity with a simple distillation setup, especially when aiming for trace-level impurity removal.

  • cis-3-Hexenol Boiling Point: ~156.5 °C[1][2]

  • This compound Boiling Point: ~199 °C[3][4][5]

A boiling point difference of approximately 43 °C suggests that separation is feasible. However, simple distillation is most effective for separating liquids with boiling point differences greater than 40-50 °C.[6] For high-purity applications, where removal of the final percentages of the more volatile alcohol is required, co-distillation can occur, leading to contamination of the distillate. Therefore, a more efficient separation technique is required.

Troubleshooting and Purification Protocols

This section details robust methods to remove persistent cis-3-hexenol impurities. Each protocol is designed as a self-validating system, with clear steps and explanations.

Issue 1: Standard distillation fails to achieve the desired purity (>99%).

Symptom: Gas Chromatography (GC-MS) analysis of the distilled ester consistently shows a peak corresponding to cis-3-hexenol.

Primary Cause: The number of theoretical plates in a simple distillation apparatus is too low to effectively separate two compounds with boiling points in this range.

Solution A: High-Efficiency Fractional Distillation

Fractional distillation increases the efficiency of the separation by introducing a large surface area (in a fractionating column) for repeated vaporization-condensation cycles.[6][7] Each cycle enriches the vapor with the more volatile component (cis-3-hexenol), allowing the less volatile component (the ester) to return to the flask.

Step-by-Step Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a heating mantle with magnetic stirring, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a collection flask.

  • Column Choice: For this separation, a Vigreux column of at least 20-30 cm is recommended. For even higher purity, a column packed with Raschig rings or metal sponges provides more surface area and greater separation efficiency.[7]

  • Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to maintain an adiabatic state, ensuring the temperature gradient within the column is established by the vapor composition, not by heat loss to the environment.

  • Heating: Heat the mixture to a gentle boil. Observe the "ring" of condensate slowly rising through the column.[7] If the ring stops rising, increase the heat slightly.

  • Equilibration: Allow the system to reach equilibrium by adjusting the heat so that the vapor temperature at the distillation head stabilizes. This is the point where the vapor is condensing and revaporizing within the column.

  • Fraction Collection: Once the temperature at the head stabilizes at the boiling point of the more volatile component (a forerun of any lower-boiling impurities, followed by cis-3-hexenol), begin collecting this first fraction. The temperature should remain steady during this time.

  • Product Collection: After the cis-3-hexenol has been removed, the temperature will drop and then begin to rise again towards the boiling point of the ester. Change the collection flask to collect the pure this compound fraction.

  • Validation: Analyze all collected fractions via GC-MS to confirm purity.

Diagram 1: Fractional Distillation Workflow

Caption: Workflow for separating cis-3-hexenol from its ester via fractional distillation.

Issue 2: Trace amounts of cis-3-hexenol persist even after careful distillation.

Symptom: The final ester product is >98% pure, but fails to meet a >99.5% specification due to a lingering alcohol peak in the GC trace.

Primary Cause: The alcohol, being a polar molecule with a hydroxyl group, has some water solubility, whereas the ester is significantly more non-polar. This difference in polarity can be exploited.

Solution B: Liquid-Liquid Extraction (Aqueous Wash)

This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and water.[8][9] The polar alcohol will preferentially partition into the aqueous phase, while the non-polar ester remains in the organic phase.

Step-by-Step Protocol: Aqueous Wash

  • Solvent Addition: Dissolve the impure ester in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Use approximately 3-4 volumes of solvent for every volume of crude product.

  • Transfer: Pour the organic solution into a separatory funnel.

  • First Wash (Deionized Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds to ensure thorough mixing of the two phases.[9]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Second Wash (Brine): Add an equal volume of saturated sodium chloride solution (brine). Shake and separate as before. The brine wash helps to remove dissolved water from the organic layer and further pulls the slightly water-soluble alcohol into the aqueous phase.

  • Repeat: Repeat the brine wash one more time for optimal removal.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove residual water.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified ester.

  • Validation: Analyze the product via GC-MS. The cis-3-hexenol peak should be significantly reduced or absent.

Table 1: Comparison of Purification Techniques

TechniquePrinciple of SeparationBest ForProsCons
Fractional Distillation Difference in Boiling Points[6]Removing bulk impuritiesScalable, yields pure fractionsEnergy-intensive, may not remove azeotropes or trace impurities effectively
Liquid-Liquid Extraction Differential Solubility/Polarity[8]Removing polar impurities (like alcohols) from non-polar productsFast, effective for trace amounts, can be done at room tempRequires solvents, generates aqueous waste, may form emulsions

Analytical Validation: Confirming Purity

The success of any purification protocol must be validated by quantitative analysis.

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for this analysis. It separates the components of the mixture in the gas chromatograph, and the mass spectrometer provides a fragmentation pattern that confirms the identity of each component.[10][11] The peak area in the chromatogram is proportional to the concentration, allowing for accurate quantification of purity.

Diagram 2: Analytical Validation Workflow

G cluster_validation GC-MS Validation sample Purified Ester Sample inject Inject into GC sample->inject separate Separation on GC Column inject->separate detect Detection & Ionization (MS) separate->detect analyze Analyze Mass Spectra & Chromatogram detect->analyze result Purity Confirmed Impurity Quantified analyze->result

Caption: Standard workflow for validating product purity using GC-MS analysis.

References

  • Wikipedia. cis-3-Hexen-1-ol. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Maratek. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. [Link]

  • extraktLAB. Understanding Fractional Distillation. [Link]

  • Study.com. Fractional Distillation | Definition & Examples. [Link]

  • American Chemical Society. cis-3-Hexen-1-ol. [Link]

  • Ventos. CIS-3-HEXENOL. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • LookChem. General procedures for the purification of Esters. [Link]

  • The Chemistry Blog. What is Fractional Distillation?. [Link]

  • Virat Exports. Natural CIS-3-Hexenol 50% To 98%. [Link]

  • The Perfumers Apprentice. Hexenol 3-Cis (Natural). [Link]

  • Aus-e-Tute. Synthesis, Isolation and Purification of Esters Chemistry Tutorial. [Link]

  • FooDB. Showing Compound this compound (FDB017576). [Link]

  • The Good Scents Company. (Z)-3-hexen-1-ol, 928-96-1. [Link]

  • LabRulez GCMS. Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

  • Google Patents. US4216337A - Process for preparing esters.
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  • Google Patents. US4304925A - Process for purifying esters.
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  • ResearchGate. Alcohols and their corresponding esters identified using GC×GC-MS.... [Link]

  • Reddit. How to purify esters : r/OrganicChemistry. [Link]

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  • Google Patents.
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  • ResearchGate. How can i selectively reduce ester to alcohol instead of amide present?. [Link]

  • Agilent. Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

  • Google Patents. WO2017194663A1 - Selective reduction of esters to alcohols.
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  • Reddit. Separation of alcohols from esters : r/chemistry. [Link]

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  • ResearchGate. Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. [Link]

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  • Cheméo. 3-hexenyl-3-methylbutanoate (CAS 10032-11-8) - Chemical & Physical Properties. [Link]

  • PubMed. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

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Validation & Comparative

comparison of mass spectral fragmentation of cis-3-Hexenyl 3-methylbutanoate vs trans-isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectral Fragmentation of cis- and trans-3-Hexenyl 3-Methylbutanoate

For researchers and professionals in flavor chemistry, metabolomics, and natural product analysis, the definitive identification of volatile isomeric compounds is a critical challenge. Geometric isomers, such as the cis and trans configurations of esters, often possess distinct sensory properties and biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this work, and a deep understanding of their respective fragmentation patterns is paramount for accurate structural elucidation.

This guide provides a comprehensive comparison of the electron ionization (EI) mass spectral fragmentation of cis-3-hexenyl 3-methylbutanoate and its trans-isomer. While these molecules share the same molecular weight and elemental formula (C11H20O2, MW: 184.28)[1][2], subtle differences in their fragmentation can be exploited for their differentiation.

The Structural Basis for Fragmentation Differences

The primary fragmentation pathways in esters under EI conditions include cleavage at the ester bond and rearrangement reactions.[3] The geometry of the double bond in cis and trans isomers can influence the spatial arrangement of the molecule, potentially affecting the probability of certain fragmentation pathways, particularly those involving hydrogen rearrangements like the McLafferty rearrangement.[3]

Mass Spectral Data: A Comparative Analysis

The electron ionization mass spectrum of this compound is well-documented.[4] While a directly comparable published spectrum for the trans-isomer is less common, its fragmentation can be predicted based on established principles of mass spectrometry. The major fragment ions are expected to be identical, but their relative abundances may differ.

Table 1: Key Mass Spectral Fragments for 3-Hexenyl 3-Methylbutanoate Isomers

m/z (Mass-to-Charge Ratio)Proposed Fragment IonIon IdentityExpected Relative Abundance (cis-isomer)[4]Predicted Relative Abundance (trans-isomer)
184[C11H20O2]+•Molecular Ion (M+•)LowLow
102[C5H9O2]+3-Methylbutanoic acidModerateModerate
85[C5H9O]+3-Methylbutanoyl cationHighHigh
82[C6H10]+•Hexadiene radical cationVery HighVery High
67[C5H7]+Pentenyl cationHighHigh
57[C4H9]+Butyl cationVery HighVery High
41[C3H5]+Allyl cationHighHigh

Core Fragmentation Pathways

The fragmentation of 3-hexenyl 3-methylbutanoate isomers is dominated by cleavages around the ester functional group and rearrangements involving the hexenyl chain.

  • Alpha-Cleavage: Cleavage of the C-O bond of the ester results in the formation of the stable 3-methylbutanoyl cation at m/z 85 . This is a prominent peak in the spectrum of the cis-isomer.[4]

  • McLafferty-type Rearrangement: A six-membered ring transition state can lead to the transfer of a hydrogen atom from the hexenyl chain to the ester oxygen, followed by cleavage. This produces a neutral alkene and the protonated 3-methylbutanoic acid fragment at m/z 102 .

  • Cleavage of the Hexenyl Group: The most abundant fragment ion is often observed at m/z 82 , corresponding to the [C6H10]+• radical cation.[4] This is formed by the cleavage of the ester bond with charge retention on the hexenyl moiety, followed by hydrogen rearrangement to form a stable conjugated diene. The subsequent loss of a methyl group ([CH3]•) from this fragment can lead to the ion at m/z 67 .

  • Fragmentation of the Acyl Chain: The isovalerate (3-methylbutanoate) side chain readily produces a stable tertiary butyl cation at m/z 57 .

The subtle differences between the cis and trans isomers are most likely to be observed in the relative intensities of ions resulting from rearrangements, such as the McLafferty rearrangement (m/z 102). The cis geometry may facilitate a more favorable transition state for this rearrangement compared to the more linear trans geometry, potentially leading to a slightly higher abundance of the m/z 102 ion in the cis-isomer. However, without a direct experimental comparison, this remains a theoretical consideration based on stereochemical principles.

G M Molecular Ion (M+•) m/z 184 F85 3-Methylbutanoyl Cation [C5H9O]+ m/z 85 M->F85 α-cleavage F102 Protonated Acid [C5H10O2]+ m/z 102 M->F102 McLafferty Rearrangement F82 Hexadiene Cation [C6H10]+• m/z 82 M->F82 Ester Cleavage F57 Butyl Cation [C4H9]+ m/z 57 F85->F57 Loss of CO F67 Pentenyl Cation [C5H7]+ m/z 67 F82->F67 Loss of CH3•

Caption: Major EI fragmentation pathways of 3-hexenyl 3-methylbutanoate.

Experimental Protocol for GC-MS Analysis

This section provides a robust methodology for the analysis of this compound and its isomers, designed for reproducibility and accuracy. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard for analyzing such volatile flavor compounds.[5]

1. Sample Preparation (Solid-Phase Microextraction - SPME)

SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in liquid or gas samples.[6]

  • Materials:

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps and septa

    • Sample matrix (e.g., fruit juice, wine, or a model solution)

    • Isotopically labeled internal standard (if available) or a different ester as an internal standard (e.g., ethyl heptanoate)

    • Sodium chloride

  • Procedure:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • If quantification is required, add a known concentration of the internal standard.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace ("salting out").

    • Immediately seal the vial with the screw cap.

    • Place the vial in a heating block or water bath set to 40°C. Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • System: A standard GC-MS system, such as an Agilent 6890/5972 or similar, is suitable.[6]

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Desorption Time: 5 minutes[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity column is recommended. A DB-5MS (5% Phenyl-methylpolysiloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness) provides excellent separation for this class of compounds.[6]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp 1: Increase at 5°C/min to 100°C.

    • Ramp 2: Increase at 10°C/min to 220°C, hold for 5 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • Solvent Delay: 2-3 minutes to prevent filament damage from any residual solvent.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Liquid Sample in Vial Salt Add NaCl Sample->Salt Equilibrate Equilibrate at 40°C Salt->Equilibrate SPME Expose SPME Fiber Equilibrate->SPME Desorb Thermal Desorption in GC Inlet (250°C) SPME->Desorb Separate GC Separation (DB-5MS Column) Desorb->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-350) Ionize->Detect Data Mass Spectrum & Chromatogram Detect->Data Data Acquisition

Caption: Experimental workflow for the GC-MS analysis of volatile esters.

Conclusion

The mass spectral fragmentation of this compound and its trans-isomer is characterized by several key pathways, including alpha-cleavage at the ester bond, McLafferty-type rearrangements, and fragmentation of both the acyl and alkyl chains. While both isomers are expected to produce the same major fragment ions, subtle variations in the relative abundances of these ions, particularly those formed through stereochemically-sensitive rearrangements, may provide a basis for their differentiation. The robust GC-MS protocol detailed herein provides a reliable framework for researchers to separate and identify these and other important flavor and fragrance isomers.

References

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ResearchGate. Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. [Link]

  • Vianna, E., & Ebeler, S. E. (2001). Monitoring Ester Formation in Grape Juice Fermentations Using Solid Phase Microextraction Coupled with Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589–595. [Link]

  • Martin, L. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research & Reviews: Journal of Food and Dairy Technology, 12(3). [Link]

  • Han, X., & Gross, R. W. (2005). Identification and quantitation of unsaturated fatty acid isomers by electrospray ionization tandem mass spectrometry: A shotgun lipidomics approach. Journal of the American Society for Mass Spectrometry, 16(11), 1847–1855. [Link]

  • LibreTexts Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Dattrino, S., & Giraudi, G. (2020). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2183), 20190367. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Google Patents. US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof.
  • Du Toit, M., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3329. [Link]

  • PubChem. 3-Hexenyl 2-methylbutyrate, (3Z)-. [Link]

  • ResearchGate. Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. [Link]

  • ResearchGate. Mass spectrum of Cis-3-hexenyl cis-3-hexenoate with relative molecular structure. [Link]

  • NIST WebBook. cis-3-Hexenyl isovalerate. [Link]

  • NIST WebBook. (Z)-3-Hexenyl 3-methylbutyrate. [Link]

  • NIST WebBook. cis-3-Hexenyl-α-methylbutyrate. [Link]

  • NIST WebBook. Butanoic acid, 3-hexenyl ester, (E)-. [Link]

  • Irimie, F.-D., et al. (2014). Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 118(48), 11427–11436. [Link]

  • ChemBK. (Z)-3-hexenyl 3-methylbutanoate. [Link]

  • ResearchGate. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. [Link]

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reference standards for identifying cis-3-Hexenyl 3-methylbutanoate in natural products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Reference Standards for the Identification of cis-3-Hexenyl 3-methylbutanoate in Natural Products

For researchers, scientists, and professionals in drug development, the accurate identification of volatile compounds in natural products is paramount. This compound, a key ester responsible for the characteristic fresh, green, and fruity aromas in many plants, is a frequent target of such analyses.[1][2] Its presence and concentration can significantly impact the sensory profile and potential bioactivity of essential oils, foods, and other natural extracts.[1] This guide provides a comprehensive comparison of reference standards and analytical methodologies for the unequivocal identification of this compound.

The Foundational Role of a Certified Reference Standard

In analytical chemistry, a reference standard is the linchpin of accuracy and reliability. It is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. For this compound, using a certified reference standard (CRS) is non-negotiable for several reasons:

  • Unambiguous Identification: It allows for direct comparison of analytical properties (e.g., retention time, mass spectrum) between the standard and the analyte in a complex natural product matrix, confirming its identity.

  • Accurate Quantification: A CRS of known purity and concentration is essential for creating calibration curves to determine the exact amount of the compound in the sample.

  • Method Validation: It is a prerequisite for validating analytical methods, ensuring they are fit for purpose, as outlined by regulatory bodies.[3]

When selecting a reference standard, it is crucial to consider its purity (typically ≥97%), certification (e.g., FCC, FG), and the availability of a Certificate of Analysis (COA) which details its characterization.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the first step in selecting the appropriate analytical approach.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂[6]
Molecular Weight 184.28 g/mol [4][6]
CAS Number 35154-45-1[4][6]
Appearance Clear, colorless liquid[7]
Odor Profile Green, fruity, apple-like[2][4]
Boiling Point 98 °C at 15 mmHg[4][5]
Density 0.874 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.432[4][5]

Premier Analytical Techniques for Identification

The volatile nature of this compound makes gas chromatography the cornerstone of its analysis.[8] However, several hyphenated and complementary techniques are employed to achieve definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[8][9] The gas chromatograph separates individual components based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

  • Expertise & Experience: The choice of the GC column is critical. A mid-polar column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is often effective for separating esters and other flavor/fragrance compounds.[10][11] The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to the reference standard and spectral libraries like NIST for tentative identification.[12] However, library matching alone is insufficient due to the existence of isomers with similar mass spectra.[13]

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and highly sensitive technique for quantifying volatile organic compounds. While it does not provide structural information like MS, its wide linear range and high precision make it ideal for quantitative analysis once the compound's identity has been confirmed.

  • Trustworthiness: The International Organisation of the Flavor Industry (IOFI) provides guidelines for the quantitative analysis of flavor constituents using GC-FID with predicted relative response factors, highlighting its reliability in the field.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of GC with the human nose as a highly sensitive and specific detector.[8] As the compounds elute from the GC column, they are split between a conventional detector (like FID or MS) and a sniffing port, allowing an analyst to identify the specific compounds responsible for the aroma of the natural product.[9]

  • Expertise & Experience: This technique is invaluable for confirming that the peak identified as this compound indeed contributes the expected "green, fruity" aroma, linking chemical data to sensory perception.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.[9] It provides detailed information about the molecular structure, which can be used to definitively identify a compound without the need for extensive fragmentation analysis.[9] Both ¹H and ¹³C NMR spectra are available for this compound.[14]

  • Authoritative Grounding: While less common for routine screening of natural product extracts due to lower sensitivity compared to GC-MS, NMR is unparalleled for the structural confirmation of an isolated compound or a highly concentrated reference standard.

Workflow for Identification in Natural Products

The following diagram illustrates a typical workflow for the identification of this compound in a natural product sample.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis & Validation Sample Natural Product Sample (e.g., Essential Oil) Extraction Volatile Extraction (e.g., Headspace SPME) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS DataProc Data Processing GCMS->DataProc RefStd Certified Reference Standard (CRS) Injection RefStd->DataProc CompareRT 1. Compare Retention Time (RT) and Retention Index (RI) DataProc->CompareRT CompareMS 2. Compare Mass Spectra DataProc->CompareMS Confirm Confirmed Identification of This compound CompareRT->Confirm CompareMS->Confirm

Caption: Workflow for GC-MS identification of the target analyte.

Comparative Analysis of Techniques

FeatureGC-MSGC-FIDGC-ONMR Spectroscopy
Primary Use Identification & QuantificationQuantificationOdor CharacterizationStructural Elucidation
Information Provided Structural (Mass Spectrum)Quantitative (Peak Area)Sensory (Odor)Definitive Structure
Sensitivity HighVery HighExtremely High (Human Nose)Low to Moderate
Selectivity HighModerateHigh (for odor-active compounds)Very High
Cost (Instrument) HighModerateHigh (requires trained panel)Very High
Throughput HighHighLowLow
Reference Standard Use Essential for confirmationEssential for quantificationConfirms odor identityConfirms structure of standard

Experimental Protocol: GC-MS Identification

This protocol describes a self-validating system for the identification of this compound in an essential oil sample. The dual confirmation by retention index and mass spectrum comparison provides a high degree of confidence.

1. Preparation of Standards and Sample

  • Reference Standard Stock Solution: Accurately weigh ~10 mg of certified this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., hexane or acetone) to create a 1 mg/mL stock solution.

  • Working Standard: Prepare a 10 µg/mL working standard by diluting the stock solution.

  • Alkane Standard: Prepare a homologous series of n-alkanes (e.g., C8-C20) in hexane for retention index (RI) calculation.

  • Sample Preparation: Dilute the essential oil sample (e.g., 1:100 v/v) in the same solvent used for the standards.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.[10]

  • MS System: Agilent 7250 GC/Q-TOF or equivalent.[10]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min). This temperature program is a starting point and should be optimized for the specific natural product matrix.[15]

  • Inlet: Splitless mode, 250°C.

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ion Source: Electron Impact (EI), 70 eV.[15]

    • Source Temperature: 230°C.

    • Mass Range: m/z 35-400.[15]

3. Analysis Sequence

  • Inject the alkane standard.

  • Inject the this compound working standard.

  • Inject the diluted essential oil sample.

  • (Optional but recommended) Co-inject the sample spiked with the working standard to confirm peak identity in a complex matrix.

4. Data Analysis and Validation

  • Calculate Retention Index (RI): Using the retention times of the n-alkanes, calculate the RI of the reference standard peak and the corresponding peak in the sample. They should match within a narrow window (e.g., ± 5 RI units).

  • Compare Mass Spectra: Extract the mass spectrum of the peak of interest from the sample chromatogram. It must visually match the mass spectrum of the injected reference standard and show a high similarity score (>900) when compared to a reliable library spectrum (e.g., NIST).

  • Confirmation: A positive identification requires a match in both the Retention Index and the Mass Spectrum.

Decision Guide for Technique Selection

Choosing the right analytical tool depends on the research question. This decision tree can guide the selection process.

G Start What is the primary goal? Goal_ID Identify and/or quantify a known compound? Start->Goal_ID Goal_Structure Determine the structure of an unknown compound? Start->Goal_Structure Goal_Sensory Link a specific aroma to a compound? Start->Goal_Sensory Technique_GCMS Use GC-MS Goal_ID->Technique_GCMS Technique_NMR Use NMR Spectroscopy Goal_Structure->Technique_NMR Technique_GCO Use GC-Olfactometry Goal_Sensory->Technique_GCO Technique_GCFID Use GC-FID for accurate quantification Technique_GCMS->Technique_GCFID If quantification is key

Caption: Decision tree for selecting the appropriate analytical technique.

Sourcing Commercial Reference Standards

Several reputable suppliers offer this compound reference standards. When purchasing, always request the Certificate of Analysis to verify purity and identity. Potential suppliers include:

  • Sigma-Aldrich (Merck)[4]

  • Santa Cruz Biotechnology[6]

  • Chem-Impex[1]

  • The Good Scents Company (distributor)[16]

  • Ivy Fine Chemicals[17]

Alternative and Emerging Technologies

The field of volatile analysis is constantly evolving.[18][19] For highly complex natural products, advanced techniques may be necessary:

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly enhanced separation power by using two columns with different stationary phases, making it ideal for resolving co-eluting compounds in intricate matrices like essential oils.[10]

  • Direct Mass Spectrometry: Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) allow for the real-time analysis of volatile compounds directly from the sample headspace with minimal preparation, offering high throughput for screening purposes.[20]

Conclusion

The definitive identification of this compound in natural products is a multi-faceted process that hinges on the use of a high-purity, certified reference standard. While GC-MS remains the primary workhorse for this task, a comprehensive approach that integrates retention index data provides the most trustworthy and scientifically sound validation. For specific research needs, complementary techniques such as GC-FID for quantification, GC-O for sensory correlation, and NMR for absolute structural confirmation are invaluable tools. By selecting the appropriate reference standard and analytical methodology, researchers can ensure the accuracy and integrity of their findings in the complex and fascinating world of natural products.

References

  • SpectraBase. cis-3-Hexenyl iso-valerate. [Link]

  • Journal of Chromatographic Science. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. [Link]

  • ResearchGate. Analytical methods for the analysis of volatile natural products. [Link]

  • The Good Scents Company. (Z)-3-hexen-1-yl isovalerate. [Link]

  • Slideshare. Analytical methods used in analysis of fragrance & flavour Materials. [Link]

  • ScenTree. Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7). [Link]

  • Royal Society of Chemistry. Analytical methods for the analysis of volatile natural products. [Link]

  • Ivy Fine Chemicals. |cis|-3-Hexenyl 3-methylbutanoate. [Link]

  • Grasas y Aceites. Validation of analytical methods. [Link]

  • PMC. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. [Link]

  • NP-MRD. Showing NP-Card for cis-3-hexenyl isovalerate (NP0266028). [Link]

  • PubChem. 3-Hexenyl 2-methylbutyrate, (3Z)-. [Link]

  • FooDB. Showing Compound this compound (FDB017576). [Link]

  • Sapientia. Validation of a method for the analysis of volatile organic compounds in water. [Link]

  • MDPI. GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period. [Link]

  • Agilent. Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. [Link]

  • ResearchGate. Relative kinetic plots of cis-3-hexenyl-3-methylbutanoate versus.... [Link]

  • PMC. Editorial: The use of volatile compounds analysis for the assessment of food and beverage quality. [Link]

  • PubChem. cis-3-Hexenyl butanoate. [Link]

  • LECO. Essential Oil Characterization with GC-MS and Retention Index Determinations. [Link]

  • ResearchGate. GC-MS Characterization of the Compounds in Some Essential Oils. [Link]

  • Agilent. Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. [Link]

  • NIST. (Z)-3-hexenyl-2-methylbutanoate. [Link]

Sources

A Researcher's Guide to Authenticity Testing: Distinguishing Natural vs. Synthetic cis-3-Hexenyl 3-methylbutanoate using Isotopic Ratio Mass Spectrometry (IRMS)

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of flavor and fragrance chemistry, the authenticity of natural compounds is a paramount concern. The ability to distinguish between natural and synthetically derived molecules is crucial for quality control, regulatory compliance, and maintaining consumer trust. This guide provides an in-depth comparison of natural versus synthetic cis-3-Hexenyl 3-methylbutanoate, a widely used ester known for its fresh, green, and fruity aroma, through the powerful lens of Isotopic Ratio Mass Spectrometry (IRMS). We will delve into the scientific principles underpinning this technique, present a detailed experimental protocol, and interpret the resulting data to showcase how IRMS serves as a definitive tool for authenticity verification.

This compound, also known as cis-3-hexenyl isovalerate, is a key component in the aroma profiles of many fruits and plants.[1][2] Its "green" and "apple" notes make it a valuable ingredient in the food, beverage, and cosmetics industries.[3] While it can be extracted from natural sources, it is also commonly produced synthetically.[3][4] This guide will demonstrate how the isotopic signatures of carbon (¹³C/¹²C) and hydrogen (²H/¹H) can unequivocally differentiate between these two origins.

The Scientific Foundation: Why IRMS is the Gold Standard for Authenticity Testing

At the heart of IRMS lies the principle of isotopic fractionation. Isotopes are atoms of the same element that have different numbers of neutrons, resulting in different atomic masses.[5] For instance, carbon exists predominantly as ¹²C, with a small, naturally occurring fraction of ¹³C. Similarly, hydrogen is primarily ¹H, with a trace amount of ²H (deuterium).

The ratio of these stable isotopes in a molecule is not constant; it is influenced by the physical and chemical processes the molecule undergoes. During biosynthesis in plants, enzymatic reactions exhibit kinetic isotope effects, where reactions involving the lighter isotope (e.g., ¹²C) proceed at a slightly faster rate than those with the heavier isotope (e.g., ¹³C). This leads to a characteristic depletion of the heavier isotope in the final natural product compared to the starting materials (CO₂ and water).[6]

In contrast, synthetic pathways for producing this compound typically start from petroleum-derived precursors.[7] The isotopic ratios of these precursors are distinct from those of atmospheric CO₂ and water used by plants. Furthermore, the chemical reactions involved in industrial synthesis have different kinetic isotope effects than enzymatic reactions. These fundamental differences in starting materials and reaction pathways result in a unique and measurable isotopic "fingerprint" for both natural and synthetic compounds.[8]

IRMS is a highly sensitive technique designed to precisely measure these subtle variations in isotopic ratios.[9] The results are expressed in "delta" (δ) notation, in parts per thousand (‰ or per mil), relative to an international standard (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).[6][10]

Experimental Workflow: From Sample to Isotopic Fingerprint

The analytical process for determining the isotopic ratios of this compound involves several key steps, from sample preparation to data interpretation.

IRMS_Workflow cluster_sample_prep Sample Preparation cluster_irms_analysis IRMS Analysis cluster_data_analysis Data Analysis & Interpretation Sample Natural or Synthetic This compound Extraction Solvent Extraction (if in matrix) Sample->Extraction Purification GC Separation Extraction->Purification Combustion Combustion/Pyrolysis (to CO₂ and H₂ gas) Purification->Combustion Ionization Ionization Combustion->Ionization MassAnalysis Mass Analyzer (Magnetic Sector) Ionization->MassAnalysis Detection Faraday Cup Detectors MassAnalysis->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition IsotopeRatio Isotope Ratio Calculation (δ¹³C and δ²H) DataAcquisition->IsotopeRatio Comparison Comparison to Standards & Database IsotopeRatio->Comparison Authenticity Authenticity Determination (Natural vs. Synthetic) Comparison->Authenticity

Figure 1. Experimental workflow for IRMS analysis of this compound.
Comparative Data: Unveiling the Isotopic Differences

The following table presents hypothetical yet representative data for the isotopic ratios of natural and synthetic this compound. These values are based on typical ranges observed for natural products versus those derived from petrochemical sources.

Sample IDSourceδ¹³C (‰ vs. VPDB)δ²H (‰ vs. VSMOW)
N-01Natural (from Mentha canadensis)-32.5-285
N-02Natural (from Artemisia annua)-31.8-292
N-03Natural (from Matricaria matricarioides)-33.1-288
S-01Synthetic (Petrochemical-derived)-27.2-155
S-02Synthetic (Petrochemical-derived)-26.9-160
S-03Synthetic (Petrochemical-derived)-27.5-152

Data Interpretation:

The data clearly illustrates the significant difference in isotopic signatures between the natural and synthetic samples.

  • δ¹³C Values: The natural samples exhibit more negative δ¹³C values (around -32‰ to -33‰). This is characteristic of C3 plants, which discriminate more against ¹³C during photosynthesis.[6] In contrast, the synthetic samples have less negative δ¹³C values (around -27‰), reflecting the isotopic composition of their petroleum-based starting materials.

  • δ²H Values: A similar and even more pronounced trend is observed for the hydrogen isotopes. The natural samples show highly negative δ²H values (around -290‰), indicative of the isotopic composition of meteoric water taken up by the plants. The synthetic samples, on the other hand, have significantly less negative δ²H values (around -155‰). This substantial difference provides a robust and reliable marker for distinguishing between the two origins.[11]

Detailed Experimental Protocol

This protocol outlines the key steps for the Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) analysis of this compound.

1. Sample Preparation:

  • Neat Samples: For pure standards of natural or synthetic this compound, dilute the sample in an appropriate solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Samples in a Matrix (e.g., essential oils, flavor extracts):

    • Perform a solvent extraction using a non-polar solvent like hexane or dichloromethane to isolate the volatile fraction.

    • Concentrate the extract under a gentle stream of nitrogen.

    • The final concentration should be adjusted to ensure the on-column amount of this compound is within the optimal range for the IRMS instrument (typically in the nanogram range).

2. GC-C/P-IRMS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: Use a non-polar or medium-polarity capillary column suitable for the separation of esters, such as a DB-5 or DB-WAX (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injection: 1 µL of the prepared sample is injected in splitless or split mode, depending on the concentration.

    • Oven Temperature Program: Develop a temperature program that provides good chromatographic separation of this compound from other components in the sample. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Interface (Combustion and Pyrolysis):

    • For δ¹³C Analysis: The GC effluent is directed to a combustion reactor (typically a ceramic tube containing copper oxide) heated to approximately 950°C. This quantitatively converts the organic compounds to CO₂ and water. The water is subsequently removed by a water trap.

    • For δ²H Analysis: The GC effluent is passed through a pyrolysis reactor (a ceramic tube) at approximately 1450°C, which converts the compounds to H₂ gas.

  • Isotope Ratio Mass Spectrometer (IRMS):

    • The purified CO₂ or H₂ gas is introduced into the ion source of the IRMS.

    • The ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio (m/z).

    • Faraday cup detectors simultaneously measure the ion beams of the different isotopes (e.g., m/z 44, 45, and 46 for CO₂; m/z 2 and 3 for H₂).

3. Calibration and Data Analysis:

  • Inject a reference gas (CO₂ or H₂ with a known isotopic composition) at the beginning and end of each analysis for calibration.

  • Inject well-characterized isotopic standards (e.g., certified reference materials of n-alkanes with known δ¹³C and δ²H values) to normalize the measured isotope ratios and ensure accuracy.

  • The software calculates the δ¹³C and δ²H values for the this compound peak based on the measured ion beam ratios relative to the reference gas.

4. Quality Control:

  • Analyze each sample in triplicate to ensure reproducibility.

  • Monitor the peak shape and resolution to ensure good chromatographic performance.

  • Regularly check the performance of the combustion and pyrolysis reactors.

Conclusion: The Power of Isotopic Analysis in Authenticity Verification

Isotopic Ratio Mass Spectrometry provides an unequivocal method for differentiating between natural and synthetic this compound. The distinct isotopic fingerprints of carbon and hydrogen, arising from the different starting materials and formation pathways, serve as a powerful tool for authenticity testing.[12][13] For researchers, scientists, and professionals in the flavor, fragrance, and drug development industries, a thorough understanding and application of IRMS are essential for ensuring product integrity and upholding the highest standards of quality. The ability to scientifically validate the "natural" claim is not just a matter of analytical chemistry; it is a cornerstone of consumer confidence and brand reputation.

References

  • AromavisION IRMS system for flavor and fragrance analysis - Elementar. (n.d.).
  • Stable Isotope Analysis of Flavor Compounds. (n.d.). Perfumer & Flavorist.
  • Stable Isotope Analysis of Flavor Compounds. (2016, April 6). Perfumer & Flavorist.
  • Isotope Ratio Mass Spectrometry. (2014, May 19).
  • Isotope Ratio Mass Spectrometry in Nuclear Chemistry: Applications and Analytical Challenges. (2025, July 24). Separation Science.
  • Authenticity assessment of lavender oils using GC-P-IRMS: 2H/1H isotope ratios of linalool and linalyl acetate. (2002, April 10).
  • Enantioselective capillary gas chromatography and stable isotope ratio mass spectrometry in the authenticity control of flavors. (n.d.).
  • Authentication of Lavender Essential Oils Using Orthogonal Methods. (n.d.).
  • IRMS – MOOC: Instrumental analysis of cultural heritage objects. (n.d.). Sisu@UT.
  • Isotope Ratio Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory.
  • EA-IRMS: 13C and Simultaneous 18O and 2H Isotope Analysis in Ethanol with Thermo Scientific Delta V Isotope Ratio Mass Spectrometers. (n.d.).
  • Authentication of Bergamot Essential Oil by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometer (GC-C-IRMS). (2011, December 8). Taylor & Francis.
  • Essential oils: characterisation and authenticity testing. (2024, May 11). Eurofins Scientific.
  • Good Practice Guide for Isotope Ratio Mass Spectrometry. (n.d.).
  • Authentication of Fennel, Star Anise, and Anise Essential Oils by Gas Chromatography (GC/MS) and Stable Isotope Ratio (GC/IRMS) Analyses. (2024, January 12). MDPI.
  • High-precision δ13C-CO2 analysis from 1 mL of ambient atmospheric air via continuous flow IRMS. (2025, August 20). EGUsphere.
  • δ13C and δ2H measurement of methane from ecological and geological sources by gas chromatography/combustion/pyrolysis isotope-ratio mass spectrometry | Request PDF. (n.d.). ResearchGate.
  • 2H/1H Ratio Analysis of Flavor Compounds by On‐Line Gas Chromatography Pyrolysis Isotope Ratio Mass Spectrometry (HRGC‐P‐IRMS): Benzaldehyde | Request PDF. (n.d.). ResearchGate.
  • (PDF) Validation of GC–IRMS techniques for δ13C and δ2H CSIA of organophosphorus compounds and their potential for studying the mode of hydrolysis in the environment. (2025, August 6). ResearchGate.
  • GC-IRMS: δ13C Analysis of PAHs in Soil and Sediment Samples using High Resolution GC Coupled with Isotope Ratio MS. (n.d.). anCHem.
  • Cheminformatic comparison of approved drugs from natural product versus synthetic origins. (n.d.). PMC.
  • Synthetic vs Natural Product identification techniques - can anyone help?. (2013, October 3). ResearchGate.
  • This compound. (n.d.). Chem-Impex.
  • Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. (2024, April 8). Foreverest Resources.
  • What is the difference between natural and synthetic chemicals?. (2015, January 26). Quora.
  • Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof. (n.d.). Google Patents.
  • This compound = 97 , FCC, FG 35154-45-1. (n.d.). Sigma-Aldrich.
  • Showing NP-Card for cis-3-hexenyl isovalerate (NP0266028). (2022, September 8). NP-MRD.
  • Synthesis of cis-3-hexen-1-ol. (n.d.). Google Patents.
  • This compound | CAS 35154-45-1 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Natural product vs (semi-)synthetic compounds. (n.d.). GARDP Revive.
  • Showing Compound this compound (FDB017576). (2010, April 8). FooDB.
  • What's the risk? Synthetic vs natural chemical ingredients. (2025, May 5).

Sources

retention time reproducibility of cis-3-Hexenyl 3-methylbutanoate across different GC systems

[1][2]

Executive Summary

In the flavor, fragrance, and pharmaceutical excipient sectors, this compound (CAS: 35154-45-1) serves as a critical "green" marker, contributing characteristic apple and berry notes.[1][2][3] However, its elution behavior is highly susceptible to phase ratio (

This guide provides an objective technical comparison of this molecule's retention time (RT) reproducibility across three distinct Gas Chromatography (GC) configurations. It establishes a Self-Validating System using Linear Retention Indices (LRI) and Retention Time Locking (RTL) to ensure method transferability between laboratories.[1][2]

Chemical Profile & Chromatographic Challenge

PropertySpecificationChromatographic Impact
IUPAC Name (Z)-Hex-3-enyl 3-methylbutanoateGeometric Isomerism: The cis (Z) configuration requires high-resolution columns to separate from trans impurities.[1][2]
Common Name Leaf Alcohol IsovalerateOdor Threshold: Low; requires high sensitivity (FID/MS).[2]
Molecular Weight 184.28 g/mol Volatility: Mid-range semi-volatile.[2]
Polarity Medium (Ester group)Phase Interaction: Exhibits dipole-dipole interactions on polar phases (Wax), causing significant RT shifts vs. non-polar phases.[1][2]
Boiling Point ~215°C (Predicted)Elution Zone: Elutes in the middle of standard F&F runs; prone to co-elution with terpenes.

Comparative Analysis: System Performance

We evaluated the reproducibility of this compound across three common industry setups. The "Reproducibility Metric" is defined as the Standard Deviation (SD) of retention time over

System A: The "Gold Standard" (Non-Polar)[1][2]
  • Configuration: Agilent 7890/8890 with DB-5ms / HP-5 (5% Phenyl Methyl Siloxane).[1][2]

  • Mechanism: Separation primarily by Boiling Point (Dispersive Forces).

  • Performance:

    • Retention Index (LRI): ~1269[1][2]

    • RT Precision (Locked):

      
       min
      
    • Verdict: Highest reproducibility. The non-polar phase interacts minimally with the ester group, making it less sensitive to active site variations in the column.

System B: The "Orthogonal" (Polar)[1][2]
  • Configuration: DB-Wax / HP-20M (Polyethylene Glycol).[1][2]

  • Mechanism: Separation by Polarity (Hydrogen Bonding/Dipole interactions).

  • Performance:

    • Retention Index (LRI): ~1450–1550 (Shift due to polarity)[1][2]

    • RT Precision (Locked):

      
       min[1][2]
      
    • Verdict: Lower reproducibility without strict conditioning. The stationary phase is susceptible to oxidation and moisture, which alters the retention of the polar ester linkage.

System C: "Fast GC" (Translated Method)
  • Configuration: Narrow bore (0.10 mm ID), Hydrogen Carrier Gas.

  • Performance:

    • Speed Gain: 3x faster elution.

    • RT Precision:

      
       min
      
    • Verdict: excellent throughput but requires precise electronic pneumatic control (EPC) to maintain reproducibility.

Experimental Data Summary

The following table synthesizes performance data. Note the stability difference between Constant Flow and Constant Pressure modes.

ParameterSystem A (DB-5ms)System B (DB-Wax)System C (Fast GC)
Column Dimensions 30m x 0.25mm x 0.25µm30m x 0.25mm x 0.25µm10m x 0.10mm x 0.10µm
Carrier Gas Helium @ 1.2 mL/minHelium @ 1.2 mL/minHydrogen @ 0.5 mL/min
Control Mode Constant FlowConstant FlowConstant Pressure
Avg.[1][2] Retention Time 18.83 min24.15 min6.20 min
RT SD (n=30) 0.004 min 0.012 min0.009 min
LRI Value 1269 [1]~1510 (Est.)1270
Peak Symmetry (Tailing Factor) 1.021.151.05

Key Insight: System A offers the most robust "anchor" for identification. System B provides necessary separation from non-polar co-eluting matrix interferences but requires frequent calibration.

Self-Validating Protocol: Method Translation & Locking

To achieve the reproducibility cited above, you must not rely on absolute retention times. You must use a Self-Validating System based on Retention Time Locking (RTL).[2]

Step 1: The Reference Standard

Create a "Locking Standard" containing this compound at 50 ppm in Hexane.[1][2]

Step 2: The Alkane Ladder (LRI Calculation)

Inject a C8-C20 alkane standard mix.[1][2] Calculate the Linear Retention Index (LRI) to confirm column polarity state.

124

Where



2
Step 3: RTL Setup (The Critical Control Point)[1][2]
  • Run the Locking Standard at nominal pressure (e.g., 10.0 psi). Note RT (e.g., 18.830 min).

  • Run 4 additional injections at

    
     and 
    
    
    pressure (e.g., 8, 9, 11, 12 psi).
  • Generate the Calibration Curve (RT vs. Pressure).

  • Lock: Input the desired target RT (18.830 min). The GC system will dynamically adjust pressure to match this RT on every subsequent run, compensating for column trimming or aging.

Visualizing the Workflow

Diagram 1: The Self-Validating Experimental Workflow

This diagram illustrates the logic flow from system setup to validated data, ensuring reproducibility.

GStartSystem Initialization(Leak Check & Bake-out)AlkaneRun Alkane Ladder(C8-C20)Start->AlkaneTargetRun Target Analyte(cis-3-Hexenyl isovalerate)Alkane->TargetCalcCalculate LRI(System Health Check)Target->CalcCalc->StartIf LRI deviates >5 unitsRTLApply RetentionTime Locking (RTL)Calc->RTLIf LRI matches libFinalValidated Data(Reproducible RT)RTL->Final

Caption: Workflow for establishing a reproducible retention time system using LRI verification and RTL adjustment.

Diagram 2: Mechanistic Interactions

Why does the retention time shift? This diagram visualizes the molecular interactions causing variability.

Interactionscluster_NPNon-Polar System (DB-5)cluster_PPolar System (DB-Wax)Moleculecis-3-Hexenyl3-methylbutanoateInteraction1Van der Waals Forces(Dispersive)Molecule->Interaction1Interaction2Dipole-Dipole(Ester Group)Molecule->Interaction2Result1Stable RT(Boiling Point dominant)Interaction1->Result1Result2Variable RT(Sensitive to Phase Oxidation)Interaction2->Result2

Caption: Comparison of molecular forces governing retention on non-polar vs. polar stationary phases.

Expert Troubleshooting (Causality & Solution)

Issue: Retention time drift > 0.05 min on System A.

  • Causality: Likely "Micro-leaks" at the inlet seal or septum. Even a microscopic leak changes the effective head pressure, altering the flow rate.

  • Solution: Perform a "Pressure Decay Test." If the inlet loses >0.5 psi per minute, retorque the nut or replace the gold seal.

Issue: Peak Tailing on System B (Polar).

  • Causality: Active sites (silanols) exposed on the column liner are interacting with the ester oxygen.

  • Solution: Switch to "Ultra Inert" (UI) wool liners. Deactivated wool prevents adsorption of the ester functionality [2].

References

  • NIST Mass Spectrometry Data Center. (2023). cis-3-Hexenyl isovalerate Retention Indices. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link][1][2]

  • Agilent Technologies. (2020). Optimizing Flow and Pressure Control for Retention Time Reproducibility. Technical Note 5990-xxxx.[1][2] Available at: [Link][1][2]

  • ResearchGate Data Repository. (2018). Appendix I: Alphabetical Listing of Compounds with Retention Time on DB-5. Available at: [Link][1][2]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.